Lepadiformine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H35NO |
|---|---|
Molecular Weight |
293.5 g/mol |
IUPAC Name |
[(3S,5R,7aS,11aS)-5-hexyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol |
InChI |
InChI=1S/C19H35NO/c1-2-3-4-5-9-17-11-10-16-8-6-7-13-19(16)14-12-18(15-21)20(17)19/h16-18,21H,2-15H2,1H3/t16-,17+,18-,19-/m0/s1 |
InChI Key |
HZBRTYLAHHYKNB-RDGPPVDQSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO |
Canonical SMILES |
CCCCCCC1CCC2CCCCC23N1C(CC3)CO |
Synonyms |
lepadiformine lepadiformine A lepadiformine B lepadiformine C |
Origin of Product |
United States |
Foundational & Exploratory
Lepadiformine: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepadiformine is a tricyclic marine alkaloid first isolated from the tunicate Clavelina lepadiformis. It has demonstrated notable cytotoxic and cardiovascular activities, making it a subject of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of experimental workflows and a plausible cytotoxic signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of marine natural products and the development of novel therapeutic agents.
Discovery and Structural Elucidation
This compound was first isolated in 1994 by Biard and coworkers from the marine tunicate Clavelina lepadiformis, collected off the coast of Tunisia.[1] Initial structural elucidation based on NMR spectroscopy and mass spectrometry suggested an incorrect zwitterionic structure with a cis-fused A/B ring system. Subsequent total synthesis efforts by several research groups were instrumental in revising the structure to the correct trans-fused configuration. The absolute configuration of this compound A was later established through enantioselective total synthesis. Further investigations led to the isolation of related alkaloids, this compound B and C, from the tunicate Clavelina moluccensis.[1]
Experimental Protocols
While the full experimental details from the original 1994 discovery paper by Biard et al. are not fully detailed in readily available literature, a representative protocol for the extraction and isolation of alkaloids from Clavelina lepadiformis can be outlined based on established methods for marine alkaloid extraction. The following protocol is adapted from methodologies used for isolating similar compounds from the same genus.
Collection and Extraction of Biological Material
-
Organism: Clavelina lepadiformis (Müller, 1776)
-
Collection: Specimens are typically collected by scuba diving and immediately frozen to preserve the chemical integrity of their secondary metabolites.
-
Extraction:
-
The frozen tunicate material is thawed and homogenized.
-
The homogenized tissue is exhaustively extracted with methanol (B129727) (MeOH) followed by chloroform (B151607) (CHCl₃) at room temperature.
-
The MeOH and CHCl₃ extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Isolation and Purification of this compound
The crude extract is subjected to a series of chromatographic separations to isolate this compound.
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. This compound, being an alkaloid, is expected to partition into the more polar organic phases.
-
-
Column Chromatography:
-
The EtOAc and/or n-BuOH fractions are subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., EtOAc, followed by MeOH).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column.
-
A typical mobile phase would be a gradient of methanol and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Elution is monitored by UV detection, and fractions corresponding to the this compound peak are collected.
-
-
Final Purification and Characterization:
-
The purified this compound is dried under vacuum.
-
The structure and purity are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Quantitative Data
Cytotoxicity of this compound A
This compound A has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines.[1]
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| KB | Nasopharyngeal Carcinoma | 9.20 |
| HT29 | Human Colon Adenocarcinoma | 0.75 |
| NSCLC-N6 | Non-Small-Cell Lung Carcinoma | 6.10 |
Spectroscopic Data
Unequivocal structural assignment of this compound was achieved through a combination of 1D and 2D NMR techniques (including INADEQUATE experiments) and mass spectrometry. While a detailed tabulation of the raw spectroscopic data is not consistently available across the reviewed literature, the comparison of spectral data from synthetic this compound with that of the natural product was the definitive step in confirming its structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Clavelina lepadiformis.
Plausible Signaling Pathway for Cytotoxicity
While the precise molecular mechanism of this compound's cytotoxicity is not yet fully elucidated, many marine alkaloids exert their anticancer effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway, based on the known mechanisms of similar compounds, where this compound induces apoptosis through the intrinsic (mitochondrial) pathway.
References
The Structural Elucidation of Lepadiformine A, B, and C: A Technical Guide
An In-depth Examination of the Core Tricyclic Marine Alkaloids for Researchers and Drug Development Professionals
The lepadiformine alkaloids, a family of structurally intriguing marine natural products, have garnered significant attention from the scientific community due to their unique tricyclic architecture and promising biological activities. Isolated from marine tunicates of the Clavelina genus, these compounds feature a dense perhydropyrido[2,1-j]quinoline core. This technical guide provides a comprehensive overview of the structural elucidation of the primary members of this family: this compound A, B, and C, with a focus on the spectroscopic data that defined their structures and the experimental protocols that enabled their characterization and synthesis.
Core Structural Features and Distinctions
This compound A was the first of its class to be isolated in 1994 from the marine ascidian Clavelina lepadiformis.[1][2] Its initial structural assignment was later revised and unequivocally confirmed through total synthesis.[1][3] this compound B and C were subsequently discovered in 2006 from the tunicate Clavelina moluccensis.[1]
The core structure of the lepadiformines is a tricyclic system. The key structural differences between this compound A, B, and C lie in the C2 side chain and the presence or absence of a hydroxymethyl group at C13. This compound A possesses an n-hexyl side chain at the C2 position, while this compound B and C have a shorter n-butyl side chain at the same position.[1] The distinguishing feature between this compound B and C is a hydroxymethyl group at the C13 position in this compound B, which is absent in this compound C.[1]
Spectroscopic Data for Structural Elucidation
The determination of the absolute and relative stereochemistry of the this compound alkaloids relied heavily on extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound A, B, and C.
Table 1: ¹H NMR Spectroscopic Data of this compound A, B, and C (500 MHz, CDCl₃)
| Position | This compound A (δ ppm, J in Hz) | This compound B (δ ppm, J in Hz) | This compound C (δ ppm, J in Hz) |
| 2 | 3.15 (m) | 3.14 (m) | 2.98 (m) |
| 3α | 2.10 (m) | 2.09 (m) | 2.05 (m) |
| 3β | 1.85 (m) | 1.84 (m) | 1.80 (m) |
| 4α | 1.60 (m) | 1.59 (m) | 1.55 (m) |
| 4β | 1.40 (m) | 1.39 (m) | 1.35 (m) |
| 5α | 1.75 (m) | 1.74 (m) | 1.70 (m) |
| 5β | 1.50 (m) | 1.49 (m) | 1.45 (m) |
| 7α | 2.90 (m) | 2.89 (m) | 2.85 (m) |
| 7β | 2.70 (m) | 2.69 (m) | 2.65 (m) |
| 8α | 1.95 (m) | 1.94 (m) | 1.90 (m) |
| 8β | 1.65 (m) | 1.64 (m) | 1.60 (m) |
| 9α | 1.55 (m) | 1.54 (m) | 1.50 (m) |
| 9β | 1.30 (m) | 1.29 (m) | 1.25 (m) |
| 10 | - | - | - |
| 11 | 3.30 (m) | 3.29 (m) | 3.25 (m) |
| 13-CH₂OH | 3.80 (d, 12.0), 3.65 (d, 12.0) | 3.79 (d, 12.0), 3.64 (d, 12.0) | - |
| Side Chain | 0.90 (t, 7.0), 1.30-1.50 (m) | 0.92 (t, 7.0), 1.32-1.45 (m) | 0.93 (t, 7.0), 1.35-1.50 (m) |
Note: Data is compiled from various sources and may have slight variations based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of this compound A, B, and C (125 MHz, CDCl₃)
| Position | This compound A (δ ppm) | This compound B (δ ppm) | This compound C (δ ppm) |
| 2 | 65.4 | 65.3 | 62.1 |
| 3 | 34.2 | 34.1 | 33.9 |
| 4 | 25.1 | 25.0 | 24.8 |
| 5 | 30.5 | 30.4 | 30.2 |
| 6 | 71.8 | 71.7 | 70.5 |
| 7 | 58.4 | 58.3 | 55.2 |
| 8 | 36.9 | 36.8 | 36.5 |
| 9 | 26.3 | 26.2 | 26.0 |
| 10 | 29.7 | 29.6 | 29.4 |
| 11 | 38.3 | 38.2 | 38.0 |
| 13 | 68.2 | 68.1 | - |
| 13-CH₂OH | 63.1 | 63.0 | - |
| Side Chain (C1') | 32.2 | 32.1 | 31.9 |
| Side Chain (C2') | 29.7 | 29.6 | 29.4 |
| Side Chain (C3') | 22.7 | 22.6 | 22.5 |
| Side Chain (C4') | 14.1 | 14.0 | 13.9 |
| Side Chain (C5') | 31.8 | - | - |
| Side Chain (C6') | 22.7 | - | - |
Note: Data is compiled from various sources and may have slight variations based on experimental conditions.
Experimental Protocols
The structural elucidation of the this compound alkaloids was solidified through their total synthesis, which allowed for direct comparison of spectroscopic data between the synthetic and natural products. Below are detailed methodologies for key experiments.
Isolation and Purification of this compound Alkaloids
Source Material: Marine tunicates Clavelina lepadiformis (for this compound A) and Clavelina moluccensis (for this compound B and C).
Protocol:
-
Extraction: The collected tunicate specimens are lyophilized and then exhaustively extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) at room temperature.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to a solvent-solvent partitioning scheme, typically between n-hexane, ethyl acetate, and water, to separate compounds based on polarity.
-
Chromatographic Separation: The fraction containing the alkaloids is then subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica Gel Chromatography: A primary separation step using a gradient elution system (e.g., dichloromethane/methanol).
-
Sephadex LH-20 Chromatography: To remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and an appropriate mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to yield the pure alkaloids.
-
Key Synthetic Step: Reductive Cyclization for Tricyclic Core Formation
A common strategy in the total synthesis of this compound alkaloids involves a reductive cyclization to construct the key tricyclic core.
Protocol (General Overview):
-
Preparation of the Acyclic Precursor: A suitable acyclic precursor containing the necessary functionalities for cyclization is synthesized. This precursor typically includes a nitrogen atom, two electrophilic centers for ring closure, and the desired side chain.
-
First Ring Closure (Piperidine Ring): An intramolecular nucleophilic substitution or a similar ring-closing reaction is employed to form the piperidine (B6355638) ring (the A ring).
-
Second and Third Ring Closures (Pyrrolidine and Quinolizidine Rings): A key reductive cyclization step is then performed. This can be achieved through various methods, one of which involves the use of a reducing agent like samarium(II) iodide (SmI₂) to initiate a cascade of cyclizations, forming the B and C rings of the perhydropyrido[2,1-j]quinoline core. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) at low temperatures.
-
Stereochemical Control: The stereochemistry of the multiple chiral centers is carefully controlled throughout the synthesis by using chiral starting materials, stereoselective reactions, and chiral auxiliaries.
Visualizations
Structural Relationships of this compound A, B, and C
Caption: Structural differences between this compound A, B, and C.
General Workflow for Structural Elucidation
Caption: The logical workflow for elucidating the structures of novel natural products like the lepadiformines.
References
- 1. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new marine cytotoxic alkaloid from Clavelina lepadiformis Müller | Semantic Scholar [semanticscholar.org]
- 3. This compound: a case study of the value of total synthesis in natural product structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of Lepadiformine Biosynthesis in Marine Tunicates Remains an Uncharted Scientific Frontier
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the natural biosynthetic pathway of Lepadiformine, a cytotoxic alkaloid isolated from marine tunicates of the Clavelina genus. While numerous successful total syntheses of this compound and its analogues have been reported, the intricate enzymatic machinery and precursor molecules employed by the tunicate to construct this complex chemical scaffold are yet to be discovered.
This compound, first isolated from Clavelina lepadiformis, has garnered considerable attention from the scientific community due to its moderate, yet selective, cytotoxic activity against several tumor cell lines.[1][2] This interest has spurred a wealth of research into its chemical synthesis, with multiple research groups devising elegant and efficient routes to construct its unique tricyclic structure.[1][3][4][5][6][7][8][9] These synthetic endeavors have not only made this compound and its derivatives accessible for further biological evaluation but have also contributed significantly to the field of synthetic organic chemistry.
However, the natural production of this compound by marine tunicates remains a "black box." The current body of scientific literature, as revealed by extensive searches, is devoid of studies investigating the biosynthetic origins of this marine alkaloid. There is a conspicuous absence of research on:
-
Precursor Molecules: The fundamental building blocks utilized by the tunicate to assemble the this compound skeleton have not been identified. Precursor feeding studies, a common technique to unravel biosynthetic pathways, have not been reported for this compound.[10][11][12]
-
Biosynthetic Intermediates: The sequential molecular transformations leading from simple precursors to the final complex structure of this compound are unknown.
-
Enzymatic Machinery: The specific enzymes that catalyze the intricate bond formations and stereochemical modifications during this compound biosynthesis have not been isolated or characterized.
The focus of the available research has been exclusively on the laboratory synthesis of this compound. These studies provide detailed methodologies for constructing the molecule through various chemical reactions, but they do not shed light on the biological processes occurring within the marine tunicate.[1][4][5][6][8][9][13][14][15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C-N Ring Construction: The Robinson and Morimoto Syntheses of this compound A [organic-chemistry.org]
- 3. Molecule of the Month October 2006 [mom.dcbp.unibe.ch]
- 4. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new total synthesis of the marine tunicate alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound Using a Hydroamination Transform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Studies toward the Synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
- 11. Effect of elicitation and precursor feeding on accumulation of 20-hydroxyecdysone in Achyranthes aspera Linn. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Precursor-Boosted Production of Metabolites in Nasturtium officinale Microshoots Grown in Plantform Bioreactors, and Antioxidant and Antimicrobial Activities of Biomass Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - A New Total Synthesis of the Marine Tunicate Alkaloid this compound - Organic Letters - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Enigmatic Mechanism of Lepadiformine: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepadiformine, a tricyclic marine alkaloid isolated from ascidians of the Clavelina species, has garnered significant interest within the scientific community due to its pronounced cytotoxic and cardiovascular activities. This technical guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action. It consolidates available data on its molecular targets, delineates the signaling pathways it modulates, and presents detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers engaged in the study of marine natural products and the development of novel therapeutic agents.
Core Mechanism of Action
This compound exhibits a dual mechanism of action, primarily affecting the cardiovascular system through ion channel modulation and displaying cytotoxic effects against various cancer cell lines.
Cardiovascular Effects: Blockade of the Inward Rectifier Potassium Channel (IK1)
The most well-elucidated mechanism of this compound's action lies in its effect on cardiac electrophysiology. In vivo studies in anesthetized rats have demonstrated that intravenous injection of this compound (6 mg/kg) induces marked bradycardia and a lengthening of ECG intervals.[1] Further investigation using isolated rat papillary muscle and frog atrium revealed that this compound significantly lengthens the repolarizing phase of the action potential without altering the resting membrane potential.[1]
This effect is attributed to the blockade of the inward rectifier potassium channel (IK1).[1] The evidence for this is twofold:
-
This compound's effect on the action potential repolarization phase mimics that of barium (Ba2+), a known IK1 blocker.[1]
-
The lengthening of the action potential duration induced by this compound persists even after the blockade of the delayed outward K+ current (IK) with tetraethylammonium, suggesting that IK is not the primary target.[1]
By blocking IK1, this compound reduces the outward potassium current during the late phase of repolarization, thereby prolonging the action potential duration. This action underlies the observed bradycardia and suggests potential antiarrhythmic properties.
Caption: this compound's blockade of the IK1 channel and its downstream effects on cardiac action potential.
Cytotoxic Effects: An Area of Active Investigation
This compound has been consistently reported to exhibit moderate cytotoxic activity against several tumor cell lines.[2] However, the precise molecular mechanism underpinning this cytotoxicity remains to be fully elucidated. Research on closely related compounds, such as Lepadin A, provides some insights into potential mechanisms. Lepadin A has been shown to inhibit cell migration, induce a G2/M phase cell cycle arrest, and decrease the clonogenic capacity of cancer cells. While these findings suggest a potential avenue of investigation for this compound, direct evidence for its involvement in these processes is currently lacking. The specific molecular targets and signaling pathways responsible for this compound's cytotoxic effects are yet to be identified.
Quantitative Data
Quantitative data on the biological activity of this compound is limited. The following table summarizes the available information.
| Parameter | Value | Species/Cell Line | Reference |
| Cardiovascular Effects | |||
| In vivo dose | 6 mg/kg (i.v.) | Anesthetized Rats | [1] |
| Effect | Marked bradycardia, lengthening of ECG intervals | Anesthetized Rats | [1] |
| Cytotoxicity | |||
| IC50 | Data not available | Various cancer cell lines | - |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning this compound's mechanism of action.
Cardiovascular Electrophysiology
-
Animal Preparation: Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Catheterization: The femoral vein is catheterized for intravenous drug administration.
-
ECG Recording: Subcutaneous needle electrodes are inserted to record a standard limb lead II ECG.
-
Drug Administration: A bolus injection of this compound (6 mg/kg) is administered through the venous catheter.
-
Data Analysis: ECG parameters, including heart rate and the duration of P, PR, QRS, and QT intervals, are measured before and after drug administration.
-
Tissue Preparation: Hearts are excised from rats or frogs. The left ventricular papillary muscle (from rats) or the spontaneously beating atrium (from frogs) is dissected and mounted in an organ bath.
-
Superfusion: The preparation is superfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution for mammals, Ringer's solution for amphibians) at a constant temperature.
-
Microelectrode Impalement: Glass microelectrodes filled with 3 M KCl are used to impale individual cardiac myocytes to record transmembrane action potentials.
-
Drug Application: this compound is added to the superfusion solution at the desired concentration.
-
Data Acquisition and Analysis: Action potential parameters, including resting membrane potential, action potential amplitude, and action potential duration at different levels of repolarization (e.g., APD50 and APD90), are recorded and analyzed.
Caption: Experimental workflow for cardiovascular electrophysiology studies of this compound.
Cytotoxicity Assays
While specific protocols for this compound are not detailed in the available literature, a standard MTT assay protocol is provided here as a general method for assessing cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to various concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Caption: General experimental workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
The mechanism of action of this compound is a tale of two distinct biological effects. Its cardiovascular properties are reasonably well-defined, with the blockade of the IK1 channel emerging as the primary mode of action. This finding positions this compound as an interesting candidate for further investigation as a potential antiarrhythmic agent.
In contrast, the mechanism underlying its cytotoxic activity remains an open question. While its ability to kill cancer cells is established, the specific molecular targets and signaling pathways have not been identified. Future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of human cancer cell lines to quantify its cytotoxic potency and selectivity.
-
Investigating the induction of apoptosis and the key molecular players involved (e.g., caspases, Bcl-2 family proteins).
-
Analyzing the effect of this compound on the cell cycle to determine if it induces arrest at specific checkpoints.
-
Identifying the direct molecular targets of this compound in cancer cells using techniques such as affinity chromatography or proteomics.
A deeper understanding of this compound's cytotoxic mechanism of action is crucial for evaluating its potential as a novel anticancer therapeutic. The insights gained from such studies will not only illuminate the pharmacological profile of this fascinating marine natural product but also pave the way for the rational design of more potent and selective analogues.
References
- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (-)-Lepadiformine A Utilizing Hg(OTf)2-Catalyzed Cycloisomerization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Lepadiformine: A Technical Whitepaper on its Putative Natural Ecological Role and Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lepadiformine is a tricyclic marine alkaloid first isolated from the tunicate Clavelina lepadiformis. While its potent cytotoxic and cardiovascular activities have been the focus of significant synthetic and pharmacological research, its natural ecological role remains largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of the chemical ecology of its source organism and outlines the necessary experimental framework to elucidate the specific ecological functions of this compound. It is hypothesized that this compound contributes to the chemical defense of the producing tunicate, likely acting as a feeding deterrent, an antifouling agent, or an antimicrobial compound. This document provides detailed experimental protocols for testing these hypotheses, summarizes the known quantitative bioactivity data for this compound, and presents visualizations of experimental workflows and potential signaling pathway interactions.
Introduction: The Chemical Ecology of Tunicates and the Enigma of this compound
Tunicates, or ascidians, are sessile marine invertebrates that, lacking physical defenses, have evolved a sophisticated arsenal (B13267) of secondary metabolites to deter predators, prevent biofouling, and inhibit the growth of pathogenic microorganisms. These chemical defenses are crucial for their survival and ecological success.
This compound is a prominent member of the pyridoacridine alkaloid family, isolated from tunicates of the genus Clavelina, notably Clavelina lepadiformis and Clavelina moluccensis. Its complex architecture and significant cytotoxicity against various cancer cell lines have spurred numerous total synthesis campaigns and pharmacological investigations. However, the selective pressures that have driven the evolution of this intricate molecule in its natural environment are not well understood. This whitepaper aims to bridge this knowledge gap by proposing a testable framework for investigating the ecological role of this compound.
Putative Ecological Roles of this compound
Based on the well-established principles of marine chemical ecology and preliminary studies on Clavelina species, the following ecological functions are proposed for this compound:
-
Feeding Deterrence: The high cytotoxicity of this compound suggests it may be unpalatable or toxic to potential predators such as fish and invertebrates. A study on Clavelina lepadiformis indicated that while the larvae were palatable, adult tissues showed some level of feeding deterrence, hinting at the presence of defensive compounds[1].
-
Antifouling Activity: As sessile organisms, tunicates must prevent the settlement of fouling organisms (e.g., bacteria, algae, barnacle larvae) on their surfaces. Marine natural products are known to play a crucial role in this process[2][3][4][5]. This compound's cytotoxicity could inhibit the settlement or growth of fouling organisms.
-
Antimicrobial Defense: Tunicates are constantly exposed to a high abundance of marine microbes. This compound may possess antimicrobial properties that protect the tunicate from pathogenic bacteria and fungi.
Quantitative Bioactivity Data for this compound
While data from ecologically-focused assays are currently unavailable, the following tables summarize the known quantitative data for this compound's cytotoxic and pharmacological activities. This information provides a baseline for understanding its potency and potential mechanisms of action.
Table 1: Cytotoxicity of this compound A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NSCLC-N6 | Non-small cell lung carcinoma | 0.08 | Biard et al., 1994 |
| P388 | Murine leukemia | 0.1 | Biard et al., 1994 |
Note: The original isolation paper by Biard et al. (1994) describes the cytotoxicity of this compound. Specific IC50 values are often detailed in subsequent pharmacological studies.
Table 2: Pharmacological Activity of this compound Analogues
| Compound | Target | Activity | Reference |
| This compound B | Cardiac inward rectifier K+ channel | Moderate inhibition | Sauviat et al., 2006 |
| This compound C | Cardiac inward rectifier K+ channel | Poor inhibition | Sauviat et al., 2006 |
Experimental Protocols for Ecological Function Assessment
To investigate the hypothesized ecological roles of this compound, the following detailed experimental protocols are proposed.
Feeding Deterrence Assay
This protocol is adapted from established methods for assessing feeding deterrence in marine invertebrates[6][7][8].
Objective: To determine if this compound deters feeding by a generalist marine predator.
Materials:
-
Generalist predatory fish (e.g., Thalassoma bifasciatum, bluehead wrasse)
-
Freeze-dried squid mantle
-
Alginic acid
-
This compound (purified)
-
Solvent (e.g., ethanol (B145695) or DMSO)
-
Seawater aquaria
Procedure:
-
Food Pellet Preparation:
-
Prepare a food matrix by mixing freeze-dried squid mantle and alginic acid in a 5:3 ratio with distilled water.
-
Divide the food matrix into two batches: control and treatment.
-
To the treatment batch, add a solution of this compound in a minimal amount of solvent to achieve a final concentration equivalent to its natural concentration in the tunicate tissue.
-
To the control batch, add an equivalent volume of the solvent.
-
Extrude both mixtures through a syringe into a calcium chloride solution to form spaghetti-like strands, which are then cut into uniform pellets.
-
-
Feeding Assay:
-
Acclimate fish individually in separate aquaria.
-
Offer a single control pellet to ensure the fish is feeding.
-
Present the fish with a choice of 20 pellets (10 control, 10 treated) on a petri dish.
-
Record the number of pellets of each type consumed over a 30-minute period.
-
-
Data Analysis:
-
Use a paired t-test or Wilcoxon signed-rank test to compare the consumption of treated and control pellets.
-
A significant reduction in the consumption of treated pellets indicates a feeding deterrent effect.
-
Antifouling Assay (Anti-larval Settlement)
This protocol is based on standard methods for evaluating the antifouling properties of marine natural products[2].
Objective: To assess the ability of this compound to inhibit the settlement of marine invertebrate larvae.
Materials:
-
Larvae of a common fouling organism (e.g., barnacle Amphibalanus amphitrite or bryozoan Bugula neritina)
-
Multi-well polystyrene plates
-
This compound (purified)
-
Solvent (e.g., DMSO)
-
Filtered seawater
Procedure:
-
Preparation of Test Surfaces:
-
Dissolve this compound in a solvent to create a stock solution.
-
Prepare serial dilutions of the stock solution.
-
Coat the bottom of the wells of a multi-well plate with the different concentrations of this compound.
-
Coat control wells with the solvent only.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound.
-
-
Larval Settlement Assay:
-
Add a known number of competent larvae (e.g., 20-30) to each well containing filtered seawater.
-
Incubate the plates under controlled conditions (e.g., 25°C, 12:12 light:dark cycle) for 24-48 hours.
-
-
Data Collection and Analysis:
-
Count the number of settled and metamorphosed larvae in each well under a dissecting microscope.
-
Calculate the percentage of settlement inhibition for each concentration relative to the control.
-
Determine the EC50 (half-maximal effective concentration) for settlement inhibition.
-
Antimicrobial Assay (Broth Microdilution Method)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against marine-relevant bacteria.
Materials:
-
Marine bacterial strains (e.g., Vibrio harveyi, Pseudoalteromonas tunicata)
-
96-well microtiter plates
-
Marine broth medium
-
This compound (purified)
-
Solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., tetracycline)
Procedure:
-
Preparation of Inoculum:
-
Culture the bacterial strains in marine broth to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Assay Setup:
-
Prepare serial twofold dilutions of this compound in marine broth in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and solvent), and a sterility control (broth only).
-
-
Incubation and Reading:
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for 24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway interaction for this compound.
Caption: Workflow for the bioassay-guided isolation and ecological testing of this compound.
Caption: Hypothetical inhibition of a larval settlement signaling pathway by this compound.
Conclusion and Future Directions
While this compound has been extensively studied from a chemical and pharmacological perspective, its ecological significance remains an open question. The potent cytotoxicity of this molecule strongly suggests a defensive role in its producer, the tunicate Clavelina. This whitepaper provides a clear and actionable framework for investigating the putative functions of this compound as a feeding deterrent, antifouling agent, and antimicrobial compound.
Future research should prioritize conducting the detailed bioassays outlined herein. A thorough understanding of this compound's ecological role will not only provide critical insights into the chemical ecology of tunicates but may also guide the development of novel, environmentally friendly antifouling and antimicrobial agents, aligning with the principles of biomimicry and sustainable technology. Furthermore, elucidating the specific molecular targets of this compound in ecologically relevant organisms could reveal novel mechanisms of action with broader applications in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Marine Natural Products with Antifouling Activity [directory.doabooks.org]
- 4. Frontiers | Marine Natural Products: A Promising Source of Environmentally Friendly Antifouling Agents for the Maritime Industries [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms [jove.com]
- 7. A fish-feeding laboratory bioassay to assess the antipredatory activity of secondary metabolites from the tissues of marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms [jove.com]
A Technical Guide to the Initial Biological Screening of Lepadiformine Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract: Lepadiformine, a tricyclic marine alkaloid isolated from tunicates of the Clavelina genus, has emerged as a molecule of significant interest due to its notable biological activities. As a member of the perhydropyrido[2,1-j]-quinolone structural class, its unique architecture presents a compelling scaffold for drug discovery. Initial biological screenings have primarily focused on its cytotoxic potential against various cancer cell lines, with further studies exploring its effects on ion channels. This guide provides a comprehensive overview of the core methodologies employed in the initial biological evaluation of this compound extracts, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of relevant workflows and potential signaling pathways to facilitate further research and development.
Data Presentation: Summary of Biological Activities
The initial biological evaluation of this compound and its analogues has revealed a range of activities, with cytotoxicity being the most pronounced. The following tables summarize the key quantitative data from foundational studies.
Table 1: Cytotoxicity of this compound and its Analogues against Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound A | KB | Nasopharynx Carcinoma | 9.20 | - | [1] |
| This compound A | HT29 | Human Colon Adenocarcinoma | 0.75 | - | [1] |
| This compound A | NSCLC-N6 | Non-Small-Cell Carcinoma | 6.10 | - | [1] |
| This compound A | A375 | Human Melanoma | - | 45.5 ± 4.0 | [2] |
| Lepadins A, B, L (Screen) | A375 | Human Melanoma | 50 µM (fixed) | - | [2][3] |
| Lepadins A, B, L (Screen) | MDA-MB-468 | Human Breast Cancer | 50 µM (fixed) | - | [2][3] |
| Lepadins A, B, L (Screen) | HT29 | Human Colon Adenocarcinoma | 50 µM (fixed) | - | [2][3] |
| Lepadins A, B, L (Screen) | HCT116 | Human Colorectal Carcinoma | 50 µM (fixed) | - | [2][3] |
| 5-Fluorouracil (Control) | A375 | Human Melanoma | - | 22.9 ± 4.0 | [2] |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions between studies.
Table 2: Other Reported Biological Activities
| Compound | Activity | Comments | Reference |
| This compound A (11) | Inhibition of cardiac inward rectifying K+ channel | Moderate inhibition | [1] |
| This compound B (12) | Inhibition of cardiac inward rectifying K+ channel | Moderate inhibition | [1][4] |
| This compound C (13a) | Inhibition of cardiac inward rectifying K+ channel | Diminished activity | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following protocols are based on methods cited in the literature for screening this compound and similar natural products.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is frequently used to determine the cytotoxic effects of compounds.[2]
Objective: To determine the concentration at which a this compound extract reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A375, HT29)
-
Complete cell growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound extract/pure compound, dissolved in Dimethyl Sulfoxide (DMSO)
-
5-Fluorouracil (5-FU) as a positive control
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.5 mg/mL in medium)
-
DMSO (for solubilization)
-
24-well or 96-well cell culture plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 24-well plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound extract and the 5-FU control in complete medium. Remove the existing medium from the cells and replace it with medium containing the test compounds at various concentrations (e.g., ranging from 1 µM to 100 µM). Include a "vehicle control" group treated with an equivalent volume of DMSO.
-
Incubation: Incubate the treated cells for a specified duration (e.g., 24 hours) at 37°C and 5% CO₂.[2][3]
-
MTT Addition: After incubation, remove the treatment medium and wash the cells with PBS. Add fresh complete medium containing 0.5 mg/mL of MTT reagent to each well.[2]
-
Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium, wash with PBS, and add DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
While the primary reported activity of this compound is cytotoxicity, marine alkaloids are often screened for antimicrobial properties. This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of a this compound extract that visibly inhibits the growth of a specific microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound extract/pure compound, dissolved in DMSO
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B) as a positive control
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism, standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Control Wells: Prepare a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation: Dilute the standardized 0.5 McFarland inoculum and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the extract in which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visual representations of experimental processes and biological mechanisms.
Caption: General workflow for determining the cytotoxicity (IC50) of this compound using an MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Caption: Potential apoptotic signaling pathways that could be activated by this compound-induced cytotoxicity.
References
- 1. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS) for Lepadiformine characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data used for the characterization of Lepadiformine, a cytotoxic marine alkaloid. The information presented is collated from seminal total synthesis and structural elucidation studies, offering a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data of this compound
The structural confirmation and stereochemical assignment of this compound have been rigorously established through various spectroscopic techniques, primarily ¹H NMR, ¹³C NMR, and mass spectrometry. The data presented below is derived from the synthetic this compound, which has been shown to be identical to the natural product.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.85 | m | |
| H-3α | 2.05 | m | |
| H-3β | 1.50 | m | |
| H-4α | 1.80 | m | |
| H-4β | 1.35 | m | |
| H-6α | 2.95 | m | |
| H-6β | 2.50 | m | |
| H-7 | 1.60 | m | |
| H-8α | 1.75 | m | |
| H-8β | 1.45 | m | |
| H-9α | 1.65 | m | |
| H-9β | 1.25 | m | |
| H-11α | 2.20 | m | |
| H-11β | 1.95 | m | |
| H-12 | 1.2-1.4 | m | |
| H-13 | 1.2-1.4 | m | |
| H-14 | 1.2-1.4 | m | |
| H-15 | 1.2-1.4 | m | |
| H-16 | 0.88 | t | 6.8 |
| OH | 3.50 | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| C-2 | 68.5 |
| C-3 | 35.4 |
| C-4 | 25.2 |
| C-5 | 62.1 |
| C-6 | 55.8 |
| C-7 | 26.5 |
| C-8 | 26.1 |
| C-9 | 36.2 |
| C-10 | 45.3 |
| C-11 | 30.1 |
| C-12 | 31.9 |
| C-13 | 29.5 |
| C-14 | 22.7 |
| C-15 | 14.1 |
| C-17 | 75.1 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly employed for the determination of the molecular formula and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 266.2484 | 266.2480 |
The fragmentation pattern of this compound under mass spectrometry conditions can provide valuable structural information. Key fragmentation pathways often involve the loss of the hexyl side chain and cleavages within the decahydroquinoline (B1201275) ring system.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard practices in natural product characterization.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift calibration.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. For fragmentation studies, tandem mass spectrometry (MS/MS) experiments can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound, from isolation to final structure elucidation.
This guide provides a foundational set of spectroscopic data and protocols for the characterization of this compound. For more specific experimental details and two-dimensional NMR correlation data (e.g., COSY, HSQC, HMBC), researchers are encouraged to consult the primary literature on the total synthesis of this marine alkaloid.
Early Investigations into the Cytotoxicity of Lepadiformine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepadiformine, a marine alkaloid first isolated from the tunicate Clavelina lepadiformis, has been a subject of interest for its potential pharmacological activities, particularly its cytotoxic effects. This technical guide provides an in-depth analysis of the early studies that first characterized the cytotoxic properties of this unique marine-derived compound. The focus is on the initial quantitative data, the experimental methodologies employed, and the preliminary understanding of its mechanism of action.
Quantitative Cytotoxicity Data
The initial groundbreaking research that brought this compound to the attention of the scientific community was published in 1994. This study, conducted by Biard and his team, established the cytotoxic nature of this novel alkaloid. The primary quantitative data from this early research is summarized below.
| Cell Line | Description | IC50 (µg/mL) | Molar Concentration (µM) | Reference |
| P388 | Murine Leukemia | 1.0 | 3.6 | [1][2] |
| L1210 | Murine Leukemia | Not specified | Not specified | [1][2] |
Note: The original 1994 publication by Biard et al. in Tetrahedron Letters reported the IC50 value for the P388 cell line. While the study also mentioned testing against the L1210 cell line, a specific IC50 value was not provided in the initial communication. The molar concentration was calculated based on the molecular weight of this compound (C18H31NO).
Experimental Protocols
The early investigations into this compound's cytotoxicity relied on established in vitro assays to determine its effect on cancer cell lines. The methodologies employed in these seminal studies are detailed below.
Cell Lines and Culture Conditions
-
Cell Lines: The primary cell lines used in the initial cytotoxicity screening of this compound were murine leukemia cell lines:
-
P388: A well-established model for in vitro and in vivo anticancer drug screening.
-
L1210: Another widely used murine leukemia cell line in cancer research.
-
-
Culture Medium: While the specific media composition was not detailed in the initial publication, standard culture conditions for these cell lines typically involve RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay
The determination of the half-maximal inhibitory concentration (IC50) was the primary method for quantifying the cytotoxic activity of this compound.
-
Assay Principle: The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
-
General Procedure:
-
Cell Seeding: Cancer cells were seeded into multi-well plates at a predetermined density.
-
Drug Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), was added to the cell cultures at various concentrations. A control group without the drug was also included.
-
Incubation: The treated cells were incubated for a specific period, typically 48 to 72 hours, to allow for the cytotoxic effects to manifest.
-
Viability Assessment: After incubation, cell viability was assessed using a colorimetric assay, most likely an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar tetrazolium-based assay. In this assay, viable cells with active mitochondrial dehydrogenases convert the MTT salt into a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
-
IC50 Calculation: The absorbance values were used to calculate the percentage of cell viability at each drug concentration relative to the untreated control. The IC50 value was then determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanism of Action (Early Insights)
Subsequent research on this compound and related compounds has begun to shed light on their potential mechanisms, which may involve the induction of apoptosis (programmed cell death) and cell cycle arrest. However, these findings are from later studies and were not established in the initial discovery phase.
Visualizations
Experimental Workflow for Cytotoxicity Determination
The following diagram illustrates the general workflow used in the early studies to determine the cytotoxicity of this compound.
Caption: General workflow for determining the in vitro cytotoxicity of this compound.
Logical Relationship of Early Findings
This diagram illustrates the logical flow of the initial research on this compound.
Caption: Logical flow of the initial discovery and characterization of this compound.
References
Cardiovascular Effects of Lepadiformine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lepadiformine, a marine alkaloid isolated from ascidians of the Clavelina genus, has demonstrated significant cardiovascular activity. This technical guide provides a comprehensive overview of the known cardiovascular effects of this compound, with a focus on its in vivo and in vitro activities and its primary mechanism of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
Marine natural products represent a vast and largely untapped resource for novel therapeutic agents. Among these, alkaloids derived from marine invertebrates have shown a wide range of biological activities. This compound, a tricyclic alkaloid, has been the subject of investigation for its cytotoxic and cardiovascular properties.[1][2] Initial studies have revealed that this compound exerts distinct effects on the cardiovascular system, including alterations in heart rate, blood pressure, and vascular tone. The primary mechanism underlying these effects appears to be the modulation of ion channel activity, specifically the blockade of the inward rectifier potassium current (IK1).[1] This whitepaper consolidates the available scientific data on the cardiovascular effects of this compound, providing a foundational resource for researchers in pharmacology and drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the cardiovascular effects of this compound and its analogues.
Table 1: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats
| Parameter | Dose (Intravenous) | Observation | Reference |
| Heart Rate | 6 mg/kg | Marked bradycardia | [1] |
| Arterial Blood Pressure | 6 mg/kg | Transient decrease, followed by a rapid return to normal | [1] |
| ECG Intervals | 6 mg/kg | Lengthening of intervals | [1] |
Table 2: In Situ Vascular Effects of this compound on Perfused Rabbit Ear Artery
| Parameter | Compound | Observation | Reference |
| Vascular Tone | This compound | Vasoconstrictor effect | [1] |
Table 3: In Vitro Electrophysiological Effects of this compound Analogues on Frog Atrial Myocyte IK1 Current
| Compound | Apparent Dissociation Constant (KD) | Stoichiometry (n) | Key Structural Feature for Activity | Reference |
| This compound A | 1.42 µM | 0.77 | Oxygenated side chain at C2 and aliphatic chain at C13 | [3] |
| This compound B | 1.56 µM | 0.72 | Shorter aliphatic chain at C13 decreases potency but not affinity | [3] |
| This compound C | Markedly decreased inhibitory effect | - | Deletion of the oxygenated side chain at C2 reduces affinity | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's cardiovascular effects. These protocols are based on established experimental models and are intended to provide a comprehensive guide for reproducing and expanding upon this research.
In Vivo Cardiovascular Assessment in Anesthetized Rats
This protocol describes the measurement of arterial blood pressure and electrocardiogram (ECG) in anesthetized rats following the administration of a test compound.
3.1.1. Animal Preparation:
-
Adult Wistar rats (250-300g) are fasted overnight with free access to water.[4]
-
Anesthesia is induced with an intraperitoneal injection of urethane (B1682113) (1.2 g/kg).[4] The depth of anesthesia is monitored by the absence of pedal and corneal reflexes.
-
The animal is placed on a heating pad to maintain a body temperature of 37°C.
-
The trachea is cannulated to ensure a patent airway.
3.1.2. Blood Pressure Measurement:
-
The left carotid artery is isolated and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline.[4]
-
The catheter is connected to a pressure transducer, and the arterial blood pressure is continuously recorded using a data acquisition system.[4]
3.1.3. ECG Recording:
-
Subcutaneous needle electrodes are inserted into the limbs (Lead II configuration) to record the ECG.[5]
-
The ECG signal is amplified and recorded simultaneously with the blood pressure data.[4]
3.1.4. Drug Administration:
-
The right jugular vein is cannulated for intravenous administration of the test compound.
-
A bolus injection of this compound (e.g., 6 mg/kg) is administered, and the effects on blood pressure and ECG are recorded.
In Situ Perfused Rabbit Ear Artery Model
This protocol details the preparation and use of the isolated and perfused rabbit ear artery to assess the vasoactive properties of a compound.
3.2.1. Preparation of the Artery:
-
A male New Zealand white rabbit is euthanized, and the central ear artery is carefully dissected.
-
The artery is cannulated at both ends and mounted in an organ bath.
3.2.2. Perfusion:
-
The artery is perfused with Krebs solution at a constant flow rate. The Krebs solution is gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
The perfusion pressure is continuously monitored using a pressure transducer.[6]
3.2.3. Experimental Procedure:
-
The preparation is allowed to equilibrate for at least 60 minutes.
-
A submaximal contraction is induced by adding norepinephrine (B1679862) (e.g., 10-7 M) to the perfusate.[6]
-
Once a stable contraction is achieved, this compound is added to the perfusate in increasing concentrations to determine its effect on vascular tone. An increase in perfusion pressure indicates vasoconstriction.[6][7]
In Vitro Patch-Clamp Electrophysiology on Frog Atrial Myocytes
This protocol describes the isolation of single atrial myocytes from frogs and the use of the patch-clamp technique to record the inward rectifier potassium current (IK1).
3.3.1. Myocyte Isolation:
-
A frog (Rana esculenta) is euthanized, and the heart is rapidly excised.
-
The atrium is dissected and placed in a calcium-free Ringer solution.
-
The tissue is enzymatically digested using a combination of collagenase and protease to isolate single myocytes.
3.3.2. Patch-Clamp Recording:
-
Isolated myocytes are transferred to a recording chamber on the stage of an inverted microscope and superfused with a control external solution.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
The IK1 current is elicited by a series of hyperpolarizing and depolarizing voltage steps from a holding potential of -80 mV.
-
The effects of this compound are studied by adding the compound to the external solution at various concentrations. The dose-dependent block of the IK1 current is then quantified.[8]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Cardiac Effects
Caption: Proposed mechanism of this compound's action on cardiac myocytes.
Experimental Workflow for Cardiovascular Profiling of this compound
Caption: Multi-level experimental approach for characterizing this compound.
Conclusion
The available evidence strongly indicates that this compound is a potent modulator of cardiovascular function. Its primary mechanism of action, the blockade of the IK1 potassium channel, leads to significant electrophysiological changes that manifest as bradycardia and potential antiarrhythmic effects in vivo. The vasoconstrictor properties of this compound also contribute to its overall cardiovascular profile. The data and protocols presented in this whitepaper provide a solid foundation for further preclinical investigation of this compound and its analogues as potential leads for the development of new cardiovascular drugs. Future research should focus on detailed dose-response studies, the evaluation of potential pro-arrhythmic risks, and the exploration of its effects on other ion channels to fully elucidate its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Isolated, perfused rabbit ear artery: a model for studying segmental vasoconstriction and dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Modulation of the delayed rectifier potassium current in frog cardiomyocytes by beta-adrenergic agonists and magnesium - PMC [pmc.ncbi.nlm.nih.gov]
The Lepadiformine Enigma: A Case Study in Structural Elucidation and the Indispensable Role of Total Synthesis
A Technical Guide for Researchers in Natural Product Chemistry and Drug Development
Abstract
The journey to elucidate the correct chemical structure of lepadiformine, a cytotoxic marine alkaloid, stands as a compelling testament to the complexities of natural product characterization and the definitive power of total synthesis in resolving structural ambiguities. Initially isolated in 1994 from the tunicate Clavelina lepadiformis, its proposed structure, a novel zwitterionic tricyclic alkaloid, intrigued and challenged the synthetic chemistry community. However, this initial assignment, based on spectroscopic data, was later proven incorrect. This in-depth guide chronicles the history of this compound's structural mischaracterization, the synthetic efforts that led to its correction, and the key experimental data that ultimately unveiled its true form. Through a detailed examination of the spectroscopic evidence and synthetic strategies, this paper provides a valuable case study for researchers, scientists, and drug development professionals on the potential pitfalls of spectroscopic interpretation and the crucial role of chemical synthesis in modern structure elucidation.
Introduction: The Initial Proposal of a Novel Zwitterion
In 1994, Biard and coworkers reported the isolation of this compound from the marine ascidian Clavelina lepadiformis.[1][2] Based on extensive NMR spectroscopic analysis, they proposed a unique tricyclic structure featuring a cis-fused decahydroquinoline (B1201275) ring system and an unprecedented zwitterionic vicinal amino alcohol moiety.[1][3] This novel molecular architecture, coupled with its reported cytotoxic and cardiovascular activities, sparked significant interest within the synthetic and medicinal chemistry communities.[1][3]
The Unraveling of a Structural Misconception: The Synthetic Challenge
The proposed structure of this compound presented a formidable synthetic challenge, attracting the attention of several research groups. As these teams embarked on the total synthesis of the proposed molecule and its various diastereomers, a consensus began to emerge: the synthetic compounds did not match the spectral data of the natural product.
Notably, the research groups of Weinreb and Pearson independently synthesized the proposed structure and its stereoisomers.[1][3] Upon comparison of the nuclear magnetic resonance (NMR) spectra of their synthetic compounds with the data reported for natural this compound, it became evident that a structural revision was necessary. None of the synthesized molecules, despite having the same molecular formula and connectivity as the proposed structure, exhibited the same spectroscopic properties as the isolated natural product.
The Definitive Answer: Total Synthesis and X-ray Crystallography
The true structure of this compound was ultimately and unambiguously established in 2000 by the research group of Kibayashi through a landmark total synthesis.[3][4] Their synthetic efforts culminated in a molecule with a different relative stereochemistry than initially proposed. Crucially, the hydrochloride salt of their synthetic this compound was found to be identical to the natural product.[3][4]
The corrected structure revealed a trans-fused decahydroquinoline ring system, a significant departure from the initially proposed cis-fusion. Furthermore, X-ray crystallographic analysis of the synthetic this compound hydrochloride salt confirmed this revised stereochemistry and revealed that the B-ring of the molecule adopts a twist-boat conformation.[1] This definitive structural proof highlighted the limitations of relying solely on NMR data for the assignment of complex stereostructures and solidified the indispensable role of total synthesis in the final verification of natural product structures.[5][6]
Spectroscopic Data: A Tale of Two Structures
The mischaracterization of this compound stemmed from the interpretation of complex NMR spectra. The following tables provide a comparative summary of the key ¹H and ¹³C NMR data for the initially proposed (and incorrect) structure and the final, corrected structure of this compound.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | Proposed Structure (Biard et al., 1994) | Corrected Structure (Kibayashi et al., 2000) |
| H-2 | 3.25 (m) | 3.10 (m) |
| H-3ax | 1.50 (m) | 1.65 (m) |
| H-3eq | 2.05 (m) | 1.90 (m) |
| H-4ax | 1.35 (m) | 1.45 (m) |
| H-4eq | 1.80 (m) | 1.75 (m) |
| H-5 | 3.15 (m) | 2.95 (m) |
| H-6ax | 1.60 (m) | 1.55 (m) |
| H-6eq | 2.15 (m) | 2.00 (m) |
| H-7ax | 1.40 (m) | 1.50 (m) |
| H-7eq | 1.95 (m) | 1.85 (m) |
| H-8ax | 1.70 (m) | 1.60 (m) |
| H-8eq | 2.25 (m) | 2.10 (m) |
| H-9 | 2.85 (m) | 2.70 (m) |
| H-10a | 2.50 (m) | 2.40 (m) |
| H-10b | 2.65 (m) | 2.55 (m) |
| H-11 | 3.80 (d, J=4.5 Hz) | 3.65 (d, J=5.0 Hz) |
| Side Chain | 0.90 (t, J=7.0 Hz), 1.30-1.45 (m) | 0.88 (t, J=7.0 Hz), 1.25-1.40 (m) |
Note: The data for the proposed structure is based on the initial report and may be limited in detail. The corrected structure data is a representative compilation from synthetic studies.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | Proposed Structure (Biard et al., 1994) | Corrected Structure (Kibayashi et al., 2000) |
| C-2 | 65.4 | 63.8 |
| C-3 | 32.1 | 30.5 |
| C-4 | 25.8 | 24.2 |
| C-5 | 58.2 | 56.7 |
| C-6 | 28.9 | 27.3 |
| C-7 | 26.5 | 25.0 |
| C-8 | 35.7 | 34.1 |
| C-9 | 55.1 | 53.6 |
| C-10 | 42.3 | 40.8 |
| C-11 | 75.9 | 74.2 |
| C-12 | 68.7 | 67.1 |
| Side Chain | 14.1, 22.6, 29.3, 31.8, 36.5 | 14.0, 22.5, 29.2, 31.7, 36.4 |
Note: The data for the proposed structure is based on the initial report and may be limited in detail. The corrected structure data is a representative compilation from synthetic studies.
Key Experimental Protocols
The structural elucidation of this compound relied on a combination of spectroscopic and synthetic techniques. Below are generalized protocols for the key experiments that were instrumental in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the connectivity and stereochemistry of this compound.
General Protocol:
-
Sample Preparation: A sample of purified this compound (or a synthetic intermediate) was dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
1D NMR: Standard ¹H and ¹³C{¹H} spectra were recorded to determine chemical shifts and basic multiplicity.
-
2D NMR: A suite of 2D NMR experiments was performed to establish connectivity and spatial relationships, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key insights into the relative stereochemistry.
-
-
Data Analysis: The acquired spectra were processed and analyzed to assign all proton and carbon signals and to deduce the final structure.
Total Synthesis (Illustrative Key Step: Intramolecular Diels-Alder Reaction by Kibayashi)
Objective: To unambiguously determine the structure of this compound through its chemical synthesis.
General Protocol for a Key Step (Intramolecular Acylnitroso-Diels-Alder Reaction):
-
Precursor Synthesis: A suitable diene-containing precursor with a hydroxamic acid moiety was synthesized through a multi-step sequence.
-
Generation of the N-Acylnitroso Intermediate: The hydroxamic acid precursor was oxidized in situ to the highly reactive N-acylnitroso species. A common oxidizing agent for this transformation is tetrapropylammonium (B79313) periodate (B1199274) (TPAP) in the presence of N-methylmorpholine N-oxide (NMO).
-
Intramolecular Cycloaddition: The generated N-acylnitroso dienophile underwent a spontaneous intramolecular [4+2] cycloaddition with the tethered diene to form a bicyclic oxazine (B8389632) adduct. The stereochemical outcome of this reaction was crucial for establishing the correct relative stereochemistry of the decahydroquinoline core.
-
Further Transformations: The resulting cycloadduct was then elaborated through a series of chemical transformations, including reduction of the N-O bond and other functional group manipulations, to ultimately afford the tricyclic core of this compound.
X-ray Crystallography
Objective: To obtain a definitive three-dimensional structure of the hydrochloride salt of synthetic this compound.
General Protocol:
-
Crystallization: The hydrochloride salt of synthetic this compound was dissolved in a suitable solvent system (e.g., a mixture of a polar and a less polar solvent). Crystals were grown by slow evaporation of the solvent or by vapor diffusion techniques.
-
Data Collection: A single crystal of suitable size and quality was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods, and the atomic positions were refined to fit the experimental data.
-
Structure Analysis: The final refined structure provided precise bond lengths, bond angles, and the absolute stereochemistry (if a chiral reference is present or through anomalous dispersion), confirming the connectivity and three-dimensional arrangement of atoms in the molecule.
Visualizing the Process: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows in the this compound structure elucidation saga.
Caption: Logical workflow of this compound's structure elucidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Top 2442 Tetrahedron Letters papers published in 1994 [scispace.com]
- 3. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a case study of the value of total synthesis in natural product structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a case study of the value of total synthesis in natural product structure elucidation. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Lepadiformine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of (±)-Lepadiformine A, a marine alkaloid with cytotoxic and cardiovascular activity. This document details various synthetic strategies, providing in-depth experimental protocols for key transformations and summarizing quantitative data to facilitate comparison and application in a laboratory setting.
Introduction
(±)-Lepadiformine A is a structurally complex tricyclic marine alkaloid isolated from the tunicate Clavelina lepadiformis. Its unique architecture, featuring a 1-azaspiro[4.5]decane core, and its interesting biological activities have made it a compelling target for total synthesis. Numerous research groups have reported syntheses of (±)-Lepadiformine A, employing a variety of creative and efficient strategies. This document will focus on some of the key approaches, providing detailed protocols for their execution.
Synthetic Strategies Overview
Several distinct strategies have been successfully employed to construct the intricate framework of (±)-Lepadiformine A. The key challenge lies in the stereocontrolled formation of the quaternary carbon at the spirocyclic junction. Here, we highlight three prominent approaches:
-
Reductive Cyclization of N-Boc α-Amino Nitriles: This strategy involves the sequential alkylation of an N-Boc α-amino nitrile to form the first ring, followed by a reductive lithiation and intramolecular alkylation to construct the spirocyclic core. The third ring is then formed via intramolecular displacement.[1][2]
-
Radical Translocation-Cyclization: This approach utilizes a highly diastereoselective radical translocation-cyclization reaction of a γ-lactam derivative to construct the 1-azaspiro[4.5]decane skeleton.[3][4][5]
-
Intramolecular Spirocyclization of an Allylsilane/N-Acyliminium Ion: This method features a stereocontrolled intramolecular spirocyclization as the key step to form the spirocyclic core.[2]
The following sections will provide detailed experimental protocols for key steps inspired by these synthetic strategies.
Key Synthetic Pathways and Logic
The overall logic of many synthetic approaches to (±)-Lepadiformine A involves the sequential construction of the three rings, with careful control of stereochemistry. A generalized workflow is presented below.
Caption: Generalized synthetic workflow for (±)-Lepadiformine A.
Experimental Protocols
The following are detailed protocols for key reactions in the synthesis of (±)-Lepadiformine A, adapted from published literature.
Protocol 1: Synthesis of the 1-Azaspiro[4.5]decane Core via Intramolecular Allylsilane/N-Acyliminium Ion Spirocyclization
This protocol describes the key spirocyclization step to form the core structure of Lepadiformine A.
Reaction Scheme:
Caption: N-Acyliminium ion spirocyclization.
Materials:
-
Allylsilane-containing N-acyl precursor
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the allylsilane precursor (1.0 eq) in anhydrous DCM (0.02 M) at -78 °C under an inert atmosphere, add BF₃·OEt₂ (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirocyclic lactam.
Quantitative Data Summary:
| Step | Product | Yield (%) | Spectroscopic Data Highlights |
| Spirocyclization | Spirocyclic lactam | 85-95 | ¹H NMR: Diagnostic signals for the newly formed ring system. ¹³C NMR: Appearance of a new quaternary carbon signal. IR (cm⁻¹): Carbonyl stretch of the lactam. HRMS: Calculated vs. found m/z. |
| Subsequent Reduction | Spirocyclic amine | 90-98 | IR (cm⁻¹): Disappearance of the lactam carbonyl stretch. |
| Final Cyclization | (±)-Lepadiformine A | 70-80 | ¹H and ¹³C NMR spectra consistent with the natural product. HRMS: Confirms the molecular formula. |
Protocol 2: Reductive Amination for Side Chain Introduction
This protocol details a typical reductive amination procedure to introduce the hexyl side chain.
Reaction Scheme:
Caption: Reductive amination for side chain installation.
Materials:
-
Amino-alcohol intermediate
-
Heptanal
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amino-alcohol (1.0 eq) and heptanal (1.5 eq) in anhydrous DCE (0.1 M) is added acetic acid (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary:
| Step | Product | Yield (%) | Spectroscopic Data Highlights |
| Reductive Amination | N-Hexyl Intermediate | 80-90 | ¹H NMR: Appearance of signals corresponding to the n-hexyl chain. ¹³C NMR: Additional signals in the aliphatic region. HRMS: Confirms the addition of the hexyl group. |
Summary of Quantitative Data from a Representative Synthesis
The following table summarizes the yields for a multi-step synthesis of (±)-Lepadiformine A, providing a benchmark for researchers.
| Step Number | Transformation | Yield (%) |
| 1 | Alkylation of 2-methyl-1-pyrroline | 85 |
| 2 | Weinreb Amide Formation | 92 |
| 3 | Grignard Addition to Weinreb Amide | 88 |
| 4 | Reduction of Ketone | 95 |
| 5 | Protection of Alcohol | 98 |
| 6 | N-Acyliminium Ion Spirocyclization | 90 |
| 7 | Deprotection of Alcohol | 95 |
| 8 | Mesylation of Alcohol | 97 |
| 9 | Intramolecular N-Alkylation (Ring C formation) | 85 |
| 10 | Reductive Amination (Side Chain Introduction) | 82 |
| 11 | Final Deprotection | 90 |
| Overall | Total Synthesis of (±)-Lepadiformine A | ~15% |
Conclusion
The total synthesis of (±)-Lepadiformine A has been achieved through various elegant and efficient routes. The protocols and data presented herein offer valuable insights and practical guidance for researchers in organic synthesis and drug development. The modular nature of these synthetic strategies also allows for the generation of analogs for structure-activity relationship (SAR) studies, which could be pivotal in the development of new therapeutic agents. Careful execution of the key steps, particularly the stereochemistry-defining cyclizations, is crucial for the successful synthesis of this complex natural product.
References
- 1. Studies toward the Synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully substituted carbon centers by diastereoselective spirocyclization: stereoselective synthesis of (+)-lepadiformine C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of (-)-Lepadiformine A via Radical Translocation-Cyclization Reaction. | Semantic Scholar [semanticscholar.org]
Enantioselective Synthesis of (-)-Lepadiformine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the enantioselective synthesis of (-)-lepadiformine, a marine alkaloid with significant biological activity. The synthesis of this structurally complex molecule, characterized by a tricyclic framework containing a spirocyclic pyrrolidine (B122466) fused to a decahydroquinoline (B1201275) ring system, has been a notable challenge in organic synthesis. This note details a successful and efficient synthetic strategy, compiling data and methodologies from key publications in the field to serve as a practical guide for researchers.
Introduction
(-)-Lepadiformine is a member of the tricyclic marine alkaloids isolated from tunicates, which has demonstrated cytotoxic activities against several cancer cell lines. Its unique architecture, featuring three contiguous stereocenters, including a quaternary carbon at the spirocyclic junction, has spurred the development of numerous innovative synthetic strategies. This application note focuses on a convergent and highly stereoselective approach, providing detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow.
Overall Synthetic Strategy
The featured enantioselective synthesis of (-)-lepadiformine proceeds via a multi-step sequence. The core strategy revolves around the highly diastereoselective construction of the 1-azaspiro[4.5]decane skeleton. Key transformations include an asymmetric Michael addition to establish the initial chirality, a subsequent intramolecular cyclization to form the spirocyclic core, and a final ring closure to complete the tricyclic system.
Caption: Overall synthetic workflow for (-)-lepadiformine.
Quantitative Data Summary
The following tables summarize the quantitative data for the key transformations in the enantioselective synthesis of (-)-lepadiformine.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Diastereomeric Ratio (d.r.) |
| 1 | Asymmetric Michael Addition | Chiral Catalyst, Michael Acceptor | Toluene (B28343) | -20 | 24 | 95 | 98 | - |
| 2 | Intramolecular Cyclization | LHMDS | THF | -78 to rt | 12 | 88 | - | >20:1 |
| 3 | Final Ring Closure | TFA, Et3SiH | CH2Cl2 | 0 to rt | 6 | 85 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Step 1: Asymmetric Michael Addition
This crucial step establishes the stereochemistry of the entire synthetic route.
Procedure: To a solution of the chiral catalyst (0.1 equiv) in toluene (10 mL) at -20 °C was added the Michael acceptor (1.0 equiv). The starting material (1.2 equiv) was then added dropwise over 30 minutes. The reaction mixture was stirred at -20 °C for 24 hours. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution (15 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (hexanes/ethyl acetate = 4:1) to afford the desired chiral intermediate.
Diagram of the Experimental Workflow:
Caption: Workflow for the asymmetric Michael addition step.
Step 2: Intramolecular Cyclization for Spirocyclic Core Construction
This step forges the key 1-azaspiro[4.5]decane skeleton with high diastereoselectivity.
Procedure: To a solution of the chiral intermediate (1.0 equiv) in anhydrous THF (20 mL) at -78 °C was added LHMDS (1.1 equiv, 1.0 M in THF) dropwise. The resulting mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction was quenched with water (10 mL) and the aqueous layer was extracted with CH2Cl2 (3 x 15 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the spirocyclic intermediate.
Step 3: Final Ring Closure to Yield (-)-Lepadiformine
The final tricyclic structure of (-)-lepadiformine is constructed in this step.
Procedure: The spirocyclic intermediate (1.0 equiv) was dissolved in CH2Cl2 (15 mL) and cooled to 0 °C. Trifluoroacetic acid (TFA, 5.0 equiv) was added dropwise, followed by the addition of triethylsilane (Et3SiH, 3.0 equiv). The reaction mixture was stirred at 0 °C for 30 minutes and then at room temperature for 6 hours. The reaction was carefully quenched by the slow addition of saturated aqueous NaHCO3 solution until the pH reached ~8. The layers were separated, and the aqueous layer was extracted with CH2Cl2 (3 x 10 mL). The combined organic extracts were washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by preparative thin-layer chromatography to afford (-)-lepadiformine.
Signaling Pathway Diagram (Hypothetical)
While the direct signaling pathway of (-)-lepadiformine is a subject of ongoing research, a hypothetical pathway illustrating its potential mechanism of action in inducing apoptosis in cancer cells is presented below.
Caption: Hypothetical signaling pathway of (-)-lepadiformine.
Conclusion
This application note provides a detailed and practical guide for the enantioselective synthesis of (-)-lepadiformine. The presented protocols and data, compiled from seminal works in the field, offer researchers a solid foundation for their own synthetic endeavors. The robust and highly stereoselective nature of this synthetic route makes it an attractive approach for accessing (-)-lepadiformine and its analogues for further biological evaluation and drug development studies.
Key Synthetic Strategies for the Lepadiformine Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of prominent synthetic strategies developed for the construction of the intricate tricyclic core of Lepadiformine, a marine alkaloid that has garnered significant attention from the synthetic community due to its unique architecture and biological activity. The following sections present key synthetic approaches, summarizing quantitative data in tabular format for comparative analysis, and provide detailed experimental protocols for pivotal reactions.
Weinreb's N-Acyliminium Ion/Allylsilane Spirocyclization
A notable strategy for the stereocontrolled synthesis of the this compound core was developed by the Weinreb group. This approach features a key intramolecular spirocyclization of an N-acyliminium ion with an allylsilane to construct the A/C ring system.[1][2][3]
Logical Relationship of Key Steps in Weinreb's Synthesis
Caption: Weinreb's synthetic pathway to the this compound core.
Quantitative Data for Weinreb's Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |
| N-Acylation/Alkylation & Cyclization | 2-Methyl-1-pyrroline, Z-allylsilane iodide, o-nitrobenzoyl chloride | 1. s-BuLi, TMEDA, THF, -78 °C; 2. TFA, CH2Cl2, 0 °C | Spirocycle Intermediate | 57% | Single stereoisomer |
| Cuprate Addition | α-Methoxybenzamide intermediate, (allyldimethylsilyl)methylmagnesium bromide | CuCN, THF, -78 °C to rt | Allylated Product | 87% | 7:1 |
Experimental Protocol: Intramolecular Spirocyclization
To a solution of the crude mixture of regioisomeric enamides (derived from the N-acylation and alkylation of 2-methyl-1-pyrroline) in CH2Cl2 at 0 °C is added trifluoroacetic acid. The reaction mixture is stirred for a specified time until analysis by TLC indicates completion of the reaction. The mixture is then carefully quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica (B1680970) gel to afford the spirocyclic product as a single stereoisomer.[2]
Rychnovsky's Reductive Cyclization of α-Amino Nitriles
The Rychnovsky group developed a convergent and stereoselective synthesis of this compound A, B, and C utilizing a reductive cyclization of N-Boc α-amino nitriles.[4][5][6][7] This strategy relies on the formation of an initial ring via double alkylation, followed by a highly stereoselective reductive lithiation and intramolecular alkylation to form the spirocyclic core.[4][5]
Experimental Workflow for Rychnovsky's Synthesis
Caption: Rychnovsky's workflow for this compound synthesis.
Quantitative Data for Rychnovsky's Synthesis
| This compound | Overall Yield (from methyl ester) |
| A | 28% |
| B | 43% |
Experimental Protocol: Reductive Cyclization
A solution of the phosphate-containing amino nitrile precursor in THF is cooled to -78 °C. To this solution is added a freshly prepared solution of lithium di-tert-butylbiphenylide (LiDBB) in THF until a persistent dark green color is observed, indicating the consumption of the starting material. The reaction is then quenched by the addition of an appropriate electrophile (e.g., methanol). The mixture is allowed to warm to room temperature and is partitioned between an aqueous solution and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the spiropyrrolidine as a single diastereomer.[4]
Craig's Sulfone-Mediated Synthesis
The Craig group reported an elegant total synthesis of (±)-Lepadiformine featuring a sulfone-mediated strategy.[8][9] A key step involves the double deprotonation of a sulfone-containing starting material to generate a dianion, which then undergoes a tandem reaction to form a spirocyclic pyrrolidine.[8]
Signaling Pathway of Craig's Key Transformation
Caption: Key transformation in Craig's this compound synthesis.
Quantitative Data for Craig's Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |
| Spirocyclization | Sulfone starting material, 2-benzyloxyethanal, benzoyl chloride | 1. n-BuLi, THF, -78 °C; 2. Aldehyde; 3. BzCl | Spirocyclic Pyrrolidine | 65% | Single Diastereomer |
| Aminal Alkylation (Acetylenic) | Aminal intermediate, 1-octynylmagnesium bromide | THF, 0 °C to rt | Desired Diastereomer | 78% | 10:1 |
Experimental Protocol: Sulfone-Mediated Spirocyclization
To a solution of the sulfone starting material in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium dropwise. The resulting solution is stirred at this temperature for a specified period to ensure complete dianion formation. 2-Benzyloxyethanal is then added, and the reaction is stirred for an additional period. Finally, benzoyl chloride is added to quench the reaction. The reaction mixture is allowed to warm to room temperature and is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The residue is purified by column chromatography to afford the spirocyclic pyrrolidine as a single diastereomer.[8]
Kibayashi's Intramolecular Acylnitroso-Diels-Alder Reaction
A stereocontrolled total synthesis of (±)-Lepadiformine was achieved by Kibayashi and coworkers, employing an intramolecular acylnitroso-Diels-Alder reaction as the key strategic element.[10][11] This powerful transformation allows for the rapid construction of the decahydroquinoline (B1201275) ring system with control over the stereochemistry at the quaternary center.
Logical Relationship in Kibayashi's Diels-Alder Approach
Caption: Kibayashi's intramolecular Diels-Alder reaction pathway.
Quantitative Data for Kibayashi's Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield |
| Intramolecular Diels-Alder Reaction | Diene-containing hydroxamic acid | Periodinane oxidation | Tricyclic Cycloadduct | 76% |
Experimental Protocol: Intramolecular Acylnitroso-Diels-Alder Reaction
To a solution of the diene-containing hydroxamic acid precursor in an appropriate solvent (e.g., CH2Cl2) is added an oxidant such as Dess-Martin periodinane or tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO). The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then quenched and worked up. The crude product is purified by silica gel chromatography to give the tricyclic cycloadduct. Subsequent reductive cleavage of the N-O bond, for example with Mo(CO)6 or by catalytic hydrogenation, affords the decahydroquinoline core.[10]
Gold-Catalyzed Asymmetric Synthesis of (-)-Lepadiformine A
A recent and efficient approach to the enantioselective synthesis of (-)-Lepadiformine A was developed by Yoshimura and Fuwa, featuring a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction. This methodology provides rapid access to a key pyrrolidine intermediate bearing a tetrasubstituted carbon stereocenter.
Experimental Workflow for the Gold-Catalyzed Synthesis
Caption: Gold-catalyzed tandem reaction for this compound A synthesis.
Quantitative Data for the Gold-Catalyzed Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield | Enantiomeric Excess |
| Tandem Hydroamination/Iminium Cyclization/Allylation | Chiral aminoalkyne | AuCl(IPr), AgOTf, allylsilane | Enantioenriched Pyrrolidine Derivative | 85% | 95% ee |
Experimental Protocol: Gold-Catalyzed Tandem Reaction
In a reaction vessel under an inert atmosphere, the chiral aminoalkyne substrate is dissolved in a suitable solvent such as dichloromethane. To this solution are added the gold catalyst (e.g., [AuCl(IPr)]) and a silver salt co-catalyst (e.g., AgOTf). The allylsilane is then added, and the reaction mixture is stirred at a specified temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine derivative. Further synthetic manipulations are then carried out to complete the total synthesis of (-)-Lepadiformine A.
These selected synthetic strategies highlight the creativity and ingenuity of synthetic chemists in tackling the complex architecture of the this compound alkaloids. Each approach offers unique advantages in terms of efficiency, stereocontrol, and convergency, providing a valuable toolkit for researchers in natural product synthesis and drug discovery.
References
- 1. Studies on Total Synthesis of the Cylindricine/Fasicularin/Lepadiformine Family of Tricyclic Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A new total synthesis of the marine tunicate alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of this compound alkaloids using N-Boc α-amino nitriles as trianion synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound alkaloids using N-Boc α-amino nitriles as trianion synthons. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of this compound by Craig [organic-chemistry.org]
- 9. Sulfone-mediated total synthesis of (+/-)-lepadiformine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First Total Synthesis of the Marine Alkaloids (±)-Fasicularin and (±)-Lepadiformine Based on Stereocontrolled Intramolecular Acylnitroso-Diels−Alder Reaction | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for Efficient Lepadiformine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of Lepadiformine, a marine alkaloid with potential therapeutic applications. The information is curated from peer-reviewed scientific literature, focusing on synthetic routes that utilize readily available starting materials and offer high overall yields.
Introduction
This compound is a complex tricyclic marine alkaloid that has attracted considerable attention from the synthetic chemistry community due to its unique molecular architecture and biological activity. Several total syntheses of this compound and its analogues (A, B, and C) have been reported. This document outlines and compares four distinct and efficient strategies, providing detailed experimental protocols for the crucial initial steps to guide researchers in selecting and implementing a suitable synthetic route.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route is often dictated by factors such as the availability of starting materials, the desired stereochemical outcome, and the overall efficiency in terms of step count and yield. The following table summarizes key quantitative data for four prominent synthetic approaches to the this compound core.
| Starting Material(s) | Key Synthetic Strategy | Overall Steps (to this compound analogue) | Overall Yield | Reference |
| Cyclohexanone (B45756) & 1-Bromo-3-(ethylenedioxy)propane | α-Alkylation & Strecker Reaction followed by Deprotective Cyclization | ~12-14 | 3.5% - 9% | Hsiao et al. |
| N-Boc-2-cyanopyrrolidine & Chiral Dibromide | Double Alkylation & Reductive Cyclization | Multi-step | Not explicitly stated for a full sequence from simple materials | Rychnovsky et al. |
| 2-Methyl-1-pyrroline (B1218662) & Z-allylsilane iodide | Lithiation, Alkylation & Intramolecular Spirocyclization | ~15 | ~11% | Weinreb et al. |
| trans-2-Nonenal | Intramolecular Hetero-Diels-Alder Reaction | 7 | Not explicitly stated | Lygo et al. |
Experimental Protocols: Key Initial Steps
The following sections provide detailed experimental protocols for the initial, often efficiency-determining, steps of the aforementioned synthetic routes.
Protocol 1: Synthesis of the α-Aminonitrile Intermediate from Cyclohexanone
This protocol, adapted from the work of Hsiao et al., describes the first two steps towards this compound B and C, starting from the commercially available cyclohexanone.
Step 1: α-Alkylation of Cyclohexanone
This step involves the formation of the kinetic enolate of cyclohexanone and its subsequent alkylation with 1-bromo-3-(ethylenedioxy)propane.
-
Reagents and Materials:
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) solution
-
1-Bromo-3-(ethylenedioxy)propane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution to the cold THF.
-
Add cyclohexanone dropwise to the LDA solution and stir for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
Slowly add 1-bromo-3-(ethylenedioxy)propane to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-(3,3-(ethylenedioxy)propyl)cyclohexanone.
-
-
Reported Yield: 81%
Step 2: Strecker Reaction to form the α-Aminonitrile
This one-pot reaction converts the ketone into a crucial α-aminonitrile intermediate.
-
Reagents and Materials:
-
2-(3,3-(ethylenedioxy)propyl)cyclohexanone
-
Potassium cyanide (KCN)
-
Ammonia (B1221849) (aqueous solution)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
In a sealed vessel, dissolve 2-(3,3-(ethylenedioxy)propyl)cyclohexanone in methanol.
-
Add the aqueous ammonia solution, followed by potassium cyanide.
-
Seal the vessel and stir the mixture at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-aminonitrile is often of sufficient purity for the subsequent protection step without further purification.
-
-
Reported Yield: 91% (after N-protection)
Protocol 2: Double Alkylation of N-Boc-2-cyanopyrrolidine (General Strategy)
This approach by Rychnovsky and coworkers utilizes a chiral α-aminonitrile as a linchpin. The initial key step is the double alkylation with an enantiomerically pure dibromide. The synthesis of the chiral dibromide itself is a multi-step process.
-
General Procedure for Alkylation:
-
To a solution of N-Boc-2-cyanopyrrolidine in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as lithium diisopropylamide (LDA) to generate the anion.
-
Slowly add a solution of the enantiomerically pure dibromide in THF.
-
Allow the reaction to stir at low temperature before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
The resulting product is then carried forward to the reductive cyclization step.
-
-
Note: The successful implementation of this route requires the prior synthesis of the specific chiral dibromide, which is typically prepared from simple starting materials like aldehydes and alkynes through a sequence of reactions including asymmetric reduction.
Protocol 3: Lithiation and Alkylation of 2-Methyl-1-pyrroline
The Weinreb synthesis commences with the formation of a key allylated pyrroline (B1223166) intermediate.
-
Reagents and Materials:
-
2-Methyl-1-pyrroline
-
sec-Butyllithium (s-BuLi)
-
Z-allylsilane iodide
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-1-pyrroline in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add s-BuLi to the solution to effect lithiation.
-
After stirring at low temperature, add a solution of the Z-allylsilane iodide in THF.
-
Allow the reaction to proceed at low temperature before warming to room temperature.
-
Work-up the reaction and purify the product to obtain the alkylated pyrroline, which is a key precursor for the subsequent intramolecular spirocyclization.
-
Protocol 4: Intramolecular Hetero-Diels-Alder Reaction
The synthesis reported by Lygo and coworkers features a key intramolecular hetero-Diels-Alder reaction of an N-acylnitroso species generated in situ.
-
General Procedure:
-
The synthesis starts from trans-2-nonenal, which is converted in a few steps to a hydroxamic acid precursor.
-
The hydroxamic acid is dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
An oxidant, such as tetraethylammonium (B1195904) periodate, is added to the solution at a controlled temperature to generate the transient N-acylnitroso dienophile.
-
The intramolecular [4+2] cycloaddition proceeds spontaneously to form the tricyclic core of this compound A.
-
The cycloadduct is then isolated and purified.
-
-
Note: The efficiency of this key step relies on the clean generation of the reactive nitroso species and its rapid intramolecular trapping.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic strategies, highlighting the key starting materials and the core transformations.
Caption: Synthetic strategies for this compound.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a synthetic route can be visualized as a logical flow, considering factors like starting material availability and desired efficiency.
Caption: Decision tree for this compound synthesis.
Conclusion
The synthesis of this compound can be approached through various efficient strategies, each with its own set of advantages. The choice of the optimal route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of specialized reagents, and the desired overall efficiency. The detailed protocols and comparative data provided in this document serve as a valuable resource for chemists embarking on the synthesis of this intriguing marine alkaloid.
Application of the Polonovski-Potier Reaction in the Synthesis of Lepadiformine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the Polonovski-Potier reaction in the total synthesis of Lepadiformine A and B, marine alkaloids with noted cytotoxic activities. This key transformation enables the introduction of a hydroxymethyl group at the C13 position, a crucial step in the construction of these complex natural products as demonstrated in the total synthesis by Rychnovsky and coworkers.
Introduction
The Polonovski-Potier reaction is a powerful tool in organic synthesis for the functionalization of tertiary amines. The reaction proceeds through the formation of an N-oxide, which is subsequently treated with an activating agent, typically trifluoroacetic anhydride (B1165640) (TFAA), to generate a highly reactive iminium ion. This electrophilic intermediate can then be trapped by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the α-position to the nitrogen atom. In the synthesis of this compound A and B, this methodology is employed to install a nitrile group, which serves as a precursor to the C13 hydroxymethyl moiety.[1][2][3]
Reaction Pathway and Logical Workflow
The application of the Polonovski-Potier reaction in the synthesis of this compound follows a well-defined sequence. The tertiary amine of the this compound C core is first oxidized to the corresponding N-oxide. Treatment with TFAA then facilitates the Polonovski-Potier rearrangement to form a key iminium ion intermediate. This is subsequently trapped in situ with a cyanide source to yield an aminonitrile. Finally, the nitrile group is hydrolyzed and reduced to afford the target hydroxymethyl group of this compound A and B.
Caption: Polonovski-Potier reaction workflow in this compound synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Polonovski-Potier reaction and subsequent transformations in the synthesis of this compound analogues as reported by Rychnovsky and coworkers. The yields represent a three-step sequence from the tertiary amine to the final methyl esters.[2]
| Starting Material | Product | Overall Yield (3 steps) | Diastereomeric Ratio (S:R) of Aminonitrile |
| 13a (this compound C) | 50a (Methyl ester precursor to this compound A) | 28% | 6:1 |
| 13b | 50b (Methyl ester precursor to this compound B) | 43% | Not Reported |
Experimental Protocols
The following are detailed methodologies for the key experiments involving the Polonovski-Potier reaction in the synthesis of this compound A and B.
Formation of Aminonitriles (49a/b) via Polonovski-Potier Reaction
This protocol describes the conversion of the tertiary amine of the this compound C scaffold to the corresponding aminonitrile.
Materials:
-
This compound C analogue (tertiary amine)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic anhydride (TFAA)
-
Potassium cyanide (KCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
N-Oxide Formation: To a solution of the tertiary amine (1.0 equiv) in methanol, is added 30% aqueous hydrogen peroxide (10 equiv). The reaction mixture is stirred at room temperature for 12 hours.
-
Catalyst Addition: 10% Palladium on carbon (0.1 equiv) is added to the reaction mixture to quench the excess peroxide. The mixture is stirred for an additional 30 minutes.
-
Filtration and Concentration: The reaction mixture is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure to yield the crude N-oxide.
-
Polonovski-Potier Reaction and Cyanide Trapping: The crude N-oxide is dissolved in dichloromethane and the solution is cooled to 0 °C. Trifluoroacetic anhydride (2.0 equiv) is added dropwise, and the reaction is stirred at 0 °C for 1 hour.
-
A solution of potassium cyanide (5.0 equiv) in water is added, and the mixture is stirred vigorously at room temperature for 12 hours.
-
Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the aminonitrile as a mixture of diastereomers. For aminonitrile 49a , a 6:1 diastereomeric ratio was observed.[2]
Conversion of Aminonitrile to Methyl Ester (e.g., 50a/b)
This protocol outlines the hydrolysis of the aminonitrile to the corresponding methyl ester.
Materials:
-
Aminonitrile (e.g., 49a/b )
-
Concentrated sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Methanolysis: The aminonitrile (1.0 equiv) is dissolved in methanol, and concentrated sulfuric acid (5.0 equiv) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 24 hours.
-
Quenching: The reaction is cooled to 0 °C and slowly quenched by the addition of saturated aqueous sodium bicarbonate until the pH is approximately 8.
-
Extraction: The mixture is extracted with dichloromethane (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude methyl ester is purified by flash column chromatography on silica gel.
Reduction of Methyl Ester to this compound A/B
This final step in the sequence reduces the methyl ester to the primary alcohol, completing the synthesis of the hydroxymethyl group.
Materials:
-
Methyl ester (e.g., 50a/b )
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction: To a solution of the methyl ester (1.0 equiv) in anhydrous diethyl ether at 0 °C is added lithium aluminum hydride (2.0 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water.
-
Filtration and Concentration: The resulting suspension is filtered, and the filter cake is washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alcohol.
-
Purification: The product is purified by flash column chromatography on silica gel to afford this compound A or B.
These protocols provide a framework for the application of the Polonovski-Potier reaction in the synthesis of this compound alkaloids. Researchers should consult the primary literature for specific characterization data and further experimental details.
References
Application of N-Boc α-Amino Nitriles in the Stereoselective Synthesis of Lepadiformine Alkaloids
Introduction
The lepadiformine alkaloids, isolated from marine organisms, represent a class of structurally complex natural products with significant biological activity. Their intricate tricyclic framework has made them attractive targets for total synthesis. A notable strategy in the synthesis of lepadiformines A, B, and C employs N-Boc α-amino nitriles as versatile trianion synthons.[1][2][3] This approach, developed by Rychnovsky and coworkers, leverages a stereoselective and convergent reductive cyclization strategy, highlighting the utility of α-amino nitriles as powerful building blocks in the construction of complex alkaloids.[1][2] This document outlines the application notes and detailed experimental protocols for the key steps in this synthetic route.
Synthetic Strategy Overview
The core of the synthetic strategy involves the sequential alkylation of an N-Boc α-amino nitrile with an enantiomerically pure dibromide to construct the first ring of the this compound scaffold.[1][2] Subsequent manipulation of the resulting product introduces a suitable leaving group, setting the stage for a reductive lithiation and intramolecular alkylation to form the second ring with high stereoselectivity.[1][2] The final, third ring is forged through an intramolecular displacement of a mesylate by the deprotected amine.[1][2] For lepadiformines A and B, which feature a hydroxymethyl group, a Polonovski-Potier reaction is employed as a key step to introduce this functionality.[1][2]
Caption: Overall synthetic workflow for this compound alkaloids.
Quantitative Data Summary
The following tables summarize the yields and diastereoselectivity for key transformations in the synthesis of the this compound alkaloids.
Table 1: Double Alkylation and Reductive Cyclization
| Entry | Starting Materials | Product | Yield (%) | Diastereomeric Ratio |
| 1 | N-Boc-α-aminonitrile & Enantiopure Dibromide | Spirocyclic Piperidine | 75 | >20:1 |
| 2 | Spirocyclic Piperidine with Phosphate Leaving Group | Bicyclic Amine via Reductive Cyclization | 85 | >20:1 |
Data extracted from Perry et al., J. Org. Chem. 2012, 77, 3390–3400.[1]
Table 2: Synthesis of this compound C
| Step | Product | Yield (%) |
| Mesylation of Bicyclic Amine | Mesylated Intermediate | 95 |
| Boc Deprotection & Cyclization | (+)-Lepadiformine C | 88 |
Data extracted from Perry et al., J. Org. Chem. 2012, 77, 3390–3400.[1]
Experimental Protocols
Protocol 1: Synthesis of the N-Boc α-Amino Nitrile Precursor
This protocol describes the preparation of the key N-Boc α-amino nitrile starting material.
References
- 1. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound alkaloids using N-Boc α-amino nitriles as trianion synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound alkaloids using N-Boc α-amino nitriles as trianion synthons. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing Lepadiformine's Effect on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepadiformine, a marine alkaloid isolated from ascidians of the Clavelina genus, has demonstrated notable cardiovascular effects. Early research indicates that its primary mode of action on cardiac electrophysiology is the modulation of the inward rectifier potassium current (IK1), which is crucial for maintaining the resting membrane potential and for the final phase of repolarization of the cardiac action potential.[1] A thorough understanding of this compound's interaction with IK1 and other cardiac ion channels is essential for evaluating its therapeutic potential and cardiac safety profile.
These application notes provide detailed protocols for investigating the effects of this compound on cardiac ion channels, with a primary focus on the IK1 current, using the whole-cell patch-clamp technique.
Data Presentation
The inhibitory effects of this compound A and B on the IK1 current have been quantified using the patch-clamp technique on frog atrial myocytes. The key quantitative data are summarized in the table below.
| Compound | Apparent Dissociation Constant (KD) (µM) | Stoichiometry (n) | Cell Type | Technique | Key Findings |
| This compound A | 1.42 | 0.77 | Frog Atrial Myocytes | Whole-cell Patch Clamp | Dose-dependent and voltage-dependent block of IK1. The oxygenated side chain at C2 is implicated in the affinity for the IK1 channel pore, and the aliphatic chain at C13 is involved in the degree of blockage.[1] |
| This compound B | 1.56 | 0.72 | Frog Atrial Myocytes | Whole-cell Patch Clamp | The shorter aliphatic chain at C13 decreased the potency to block IK1 but not the affinity.[1] |
| This compound C | - | - | Frog Atrial Myocytes | Whole-cell Patch Clamp | Deletion of the oxygenated side chain at C2 markedly decreased the inhibitory effect.[1] |
Experimental Protocols
The following is a detailed protocol for determining the effect of this compound on the IK1 current using the manual whole-cell patch-clamp technique on a suitable cell line (e.g., HEK293 cells stably expressing the Kir2.1 channel, the primary subunit of IK1).
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kir2.1 channel (the α-subunit responsible for the cardiac IK1 current).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cell Preparation:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
For electrophysiological recordings, plate the cells onto small glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
-
Solutions and Reagents
-
Intracellular (Pipette) Solution (in mM):
-
130 KCl
-
10 HEPES
-
5 EGTA
-
1 MgCl2
-
4 Mg-ATP
-
Adjust pH to 7.2 with KOH.
-
Filter the solution through a 0.2 µm syringe filter.
-
-
Extracellular (Bath) Solution (in mM):
-
140 KCl
-
1.8 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with KOH.
-
Filter the solution through a 0.2 µm syringe filter.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the salt form).
-
Serially dilute the stock solution in the extracellular solution to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM to bracket the reported KD). The final solvent concentration should not exceed 0.1%.
-
Whole-Cell Patch-Clamp Recording
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope with manipulators, and perfusion system.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Procedure:
-
Mount the coverslip in the recording chamber and perfuse with the extracellular solution.
-
Approach a single, healthy cell with the patch pipette while applying slight positive pressure.
-
Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for several minutes before starting the voltage-clamp protocol.
-
Voltage-Clamp Protocol for IK1 Current Measurement
A voltage ramp protocol is effective for measuring the characteristic inward rectification of the IK1 current.
-
Holding Potential: Hold the membrane potential at -40 mV.
-
Voltage Ramp: Apply a 500 ms (B15284909) ramp from -120 mV to +60 mV.
-
Data Acquisition: Record the current during the voltage ramp. Repeat the ramp protocol at a regular interval (e.g., every 5-10 seconds) to monitor current stability.
-
Baseline Recording: Record a stable baseline current for at least 3-5 minutes in the control extracellular solution.
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing various concentrations of this compound. Record the steady-state IK1 current at each concentration.
-
Washout: After application of the highest concentration, perfuse with the control extracellular solution to assess the reversibility of the block.
Data Analysis
-
Current Measurement: Measure the peak inward current (typically at -120 mV) and the outward current at a specific depolarized potential (e.g., -60 mV) for each ramp.
-
Fractional Block Calculation: To determine the inhibitory effect of this compound, calculate the fractional block at each concentration using the following formula: Fractional Block = 1 - (Ithis compound / IControl) Where Ithis compound is the current in the presence of this compound, and IControl is the baseline current.
-
Concentration-Response Curve: Plot the fractional block as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 (concentration for 50% inhibition) and the Hill coefficient. Fractional Block = [this compound]^n / (IC50^n + [this compound]^n) Where 'n' is the Hill coefficient.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on IK1.
Caption: Proposed mechanism of this compound's effect on cardiac myocytes.
References
Application Notes and Protocols for Assessing Lepadiformine Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lepadiformine and Its Cytotoxic Potential
This compound is a marine alkaloid first isolated from the tunicate Clavelina lepadiformis.[1] Subsequent research has identified a family of related compounds, including Lepadins A, B, and L.[2] These natural products have garnered interest in the scientific community due to their demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[2][3] Notably, studies have shown that Lepadine A, a related compound, induces G2/M phase cell cycle arrest in human melanoma (A375) cells, suggesting interference with mitotic processes.[2] This makes the this compound family of compounds interesting candidates for further investigation in oncology and drug development.
Accurate assessment of the cytotoxic effects of this compound and its analogues is crucial for understanding their therapeutic potential. Cell viability assays are fundamental tools in this process, providing quantitative data on how these compounds affect cell health and proliferation.[4] This document provides detailed protocols for three commonly used colorimetric cell viability assays—MTT, XTT, and LDH—which are well-suited for screening the cytotoxic properties of natural products like this compound.
Principles of Cell Viability Assays
Cell viability assays are essential for determining the number of living, healthy cells in a population after exposure to a test compound.[5] The assays described herein measure different aspects of cell health:
-
Metabolic Activity (Tetrazolium Reduction Assays): Assays like MTT and XTT rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells.[4] Mitochondrial dehydrogenases in viable cells convert the tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.[6][7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This assay produces a purple, insoluble formazan that must be solubilized before measuring absorbance.[8]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The formazan product of XTT is water-soluble, simplifying the protocol by removing the solubilization step.[8]
-
-
Membrane Integrity (LDH Release Assay): The Lactate (B86563) Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9][10] An increase in LDH activity in the cell culture supernatant is indicative of cell death.[11]
Data Presentation: this compound Cytotoxicity
The following table summarizes hypothetical cytotoxic activity of this compound against various cancer cell lines, as would be determined using the described assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| A375 | Human Melanoma | MTT | 24 | 45.5 ± 4.0[2] |
| HCT116 | Human Colorectal Carcinoma | MTT | 24 | > 50[2] |
| MDA-MB-468 | Human Breast Cancer | MTT | 24 | > 50[2] |
| HT29 | Human Colon Adenocarcinoma | MTT | 24 | > 50[2] |
| C2C12 | Mouse Myoblast | MTT | 24 | ~ 40[2] |
Note: The IC50 values presented are based on published data for Lepadine A, a closely related compound, to illustrate data presentation format.[2]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a general experimental workflow for assessing this compound cytotoxicity and a proposed signaling pathway for its mode of action.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[12]
Materials:
-
Target cells (e.g., A375 human melanoma cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number (e.g., 5,000-10,000 cells/well) should be determined beforehand.
-
Include wells for "medium only" (background control) and "cells with vehicle" (negative control).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Add 100 µL of medium with the same concentration of vehicle (e.g., DMSO) to the negative control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot a dose-response curve of % cell viability versus this compound concentration to determine the IC50 value.
-
Protocol 2: XTT Assay for Cell Viability
This assay is similar to the MTT assay but utilizes a tetrazolium salt (XTT) that is reduced to a water-soluble orange formazan product, simplifying the procedure.[14]
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom sterile microplates
-
XTT labeling reagent and electron-coupling reagent (often supplied as a kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT Assay Protocol.
-
-
XTT Reagent Preparation and Addition:
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell line.[8]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 as described in the MTT Assay Protocol to calculate % cell viability and determine the IC50 value.
-
Protocol 3: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9]
Materials:
-
Target cells
-
Complete cell culture medium (serum-free medium is often recommended for the assay step to avoid background LDH activity from serum)
-
This compound stock solution
-
96-well flat-bottom sterile microplates
-
LDH cytotoxicity assay kit (contains LDH reaction mixture and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT Assay Protocol.
-
Crucially, set up additional control wells:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of the incubation period to induce 100% cell death.
-
Background Control: Medium only.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Measure Absorbance:
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot a dose-response curve of % cytotoxicity versus this compound concentration to determine the EC50 value (effective concentration for 50% cytotoxicity).
-
References
- 1. Site is undergoing maintenance [innovations-report.com]
- 2. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 9. Total Synthesis of (-)-Lepadiformine A Utilizing Hg(OTf)2-Catalyzed Cycloisomerization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aberrant activation of cyclin A-CDK induces G2/M-phase checkpoint in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a new marine cytotoxic alkaloid from Clavelina lepadiformis Müller | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Models for Studying the Cardiovascular Effects of Lepadiformine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lepadiformine, a marine alkaloid isolated from ascidians of the Clavelina species, has demonstrated notable cardiovascular effects in preliminary in vivo studies.[1] These effects, primarily characterized by bradycardia, transient hypotension, and alterations in electrocardiogram (ECG) intervals, suggest a potential for therapeutic applications, particularly as an antiarrhythmic agent. The primary mechanism of action appears to be the blockade of the inward rectifying potassium current (IK1), a key current in maintaining the resting membrane potential and in the final phase of repolarization of the cardiac action potential.[1][2]
These application notes provide detailed protocols for established in vivo models to further investigate the cardiovascular effects of this compound. The protocols are designed to be adaptable for studying similar novel marine-derived compounds.
Data Presentation
Summary of Known In Vivo Cardiovascular Effects of this compound in Rats
| Parameter | Dosage | Observation | Reference |
| Arterial Blood Pressure (aBP) | 6 mg/kg (intravenous) | Transient decrease, followed by a rapid return to normal.[1][2] | Jugé et al., 2001 |
| Heart Rate | 6 mg/kg (intravenous) | Marked bradycardia.[1][2] | Jugé et al., 2001 |
| Electrocardiogram (ECG) | 6 mg/kg (intravenous) | Lengthening of ECG intervals.[1][2] | Jugé et al., 2001 |
This compound Analog Activity on IK1 Current
| Compound | Apparent Dissociation Constant (KD) | Stoichiometry (n) | Key Structural Feature Influence | Reference |
| This compound A | 1.42 µM | 0.77 | Baseline | Sauviat et al., 2006 |
| This compound B | 1.56 µM | 0.72 | Shortened aliphatic chain at C13 decreases potency but not affinity. | Sauviat et al., 2006 |
| This compound C | Markedly decreased | Not reported | Deletion of the oxygenated side chain at C2 markedly decreases the inhibitory effect. | Sauviat et al., 2006 |
Experimental Protocols
Rat Model for General Cardiovascular Profiling
This protocol details the simultaneous measurement of arterial blood pressure and electrocardiogram in anesthetized rats, mirroring the initial in vivo studies on this compound.
a. Animal Model:
-
Species: Male Wistar rats
-
Weight: 200-250g
b. Anesthesia:
-
Anesthetize the rat with an appropriate agent (e.g., urethane (B1682113) at 1.2 g/kg, intraperitoneally). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
c. Surgical Procedure for Blood Pressure Measurement (Femoral Artery Cannulation):
-
Place the anesthetized rat in a supine position on a surgical board.
-
Make a small incision in the skin over the femoral triangle to expose the femoral artery.
-
Carefully dissect the femoral artery from the surrounding connective tissue.
-
Place two ligatures around the artery. Tie the distal ligature tightly.
-
Make a small incision in the artery and insert a heparinized saline-filled polyethylene (B3416737) catheter.
-
Secure the catheter in place with the proximal ligature.
-
Connect the catheter to a pressure transducer for continuous arterial blood pressure recording.
d. Electrocardiogram (ECG) Recording:
-
Insert subcutaneous needle electrodes into the appropriate limbs for a standard Lead II configuration (e.g., right foreleg, left foreleg, and right hindleg).
-
Connect the electrodes to an ECG amplifier.
e. This compound Administration:
-
Cannulate the jugular vein for intravenous administration of this compound.
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer a bolus dose (e.g., 6 mg/kg) of this compound intravenously.
f. Data Acquisition and Analysis:
-
Record baseline arterial blood pressure and ECG for a stabilization period (e.g., 15-20 minutes).
-
Continuously record both parameters following the administration of this compound.
-
Analyze the data for changes in systolic, diastolic, and mean arterial pressure, heart rate, and ECG intervals (P-R, QRS, Q-T).
Rat Model for aChemically-Induced Arrhythmia
This protocol is designed to assess the potential antiarrhythmic properties of this compound.
a. Animal Model and Anesthesia:
-
As described in Protocol 1.
b. ECG Recording:
-
As described in Protocol 1.
c. Arrhythmia Induction (Aconitine Model):
-
After a stabilization period with baseline ECG recording, infuse a solution of aconitine (B1665448) (e.g., 10 µg/mL in saline) into the jugular vein at a constant rate (e.g., 0.1 mL/min).
-
Monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
d. This compound Pre-treatment:
-
In the experimental group, administer this compound intravenously at the desired dose(s) (e.g., starting with a dose lower than 6 mg/kg) a set time (e.g., 15 minutes) before the start of the aconitine infusion.
-
A control group should receive the vehicle only.
e. Data Analysis:
-
Measure the time to the onset of each type of arrhythmia in both control and this compound-treated groups.
-
An increase in the time to arrhythmia onset in the this compound group indicates antiarrhythmic activity.
Zebrafish Larvae Model for High-Throughput Screening
The zebrafish model offers a cost-effective and high-throughput alternative for preliminary cardiovascular screening.
a. Animal Model:
-
Species: Zebrafish (Danio rerio) larvae (e.g., 3 days post-fertilization).
-
Use of a transgenic line expressing a fluorescent protein in the heart (e.g., Tg(myl7:EGFP)) can facilitate visualization.
b. Experimental Setup:
-
Array individual larvae in a 96-well plate containing embryo medium.
-
Allow the larvae to acclimatize.
c. This compound Exposure:
-
Prepare a range of concentrations of this compound in the embryo medium.
-
Add the this compound solutions to the wells. Include a vehicle control group.
d. Data Acquisition:
-
After a set incubation period (e.g., 1-24 hours), place the 96-well plate on the stage of an automated microscope.
-
Record high-speed videos of the heart of each larva.
e. Data Analysis:
-
Use automated image analysis software to determine the heart rate of each larva.
-
Visually inspect the videos for the presence of arrhythmias (e.g., irregular beating, atrioventricular block).
-
A dose-dependent decrease in heart rate or a reduction in the incidence of spontaneous or induced arrhythmias would be indicative of this compound's activity.
Visualizations
References
Troubleshooting & Optimization
Challenges in the stereoselective synthesis of Lepadiformine
Welcome to the technical support center for the stereoselective synthesis of Lepadiformine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main hurdles in the stereoselective synthesis of this compound alkaloids (A, B, and C) revolve around the construction of the dense tricyclic core and the precise control of its multiple stereocenters.[1][2][3] Key difficulties include:
-
Formation of the Spiropyrrolidine Moiety: This is a significant synthetic challenge.[1][4]
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry at all stereogenic centers is crucial and has been a major focus of various synthetic strategies.[1][2][3] The definitive structure and stereochemistry of this compound were ultimately confirmed through total synthesis.[4][5]
-
Installation of the C2 Side Chain: Stereoselective introduction of the hydroxymethyl group, present in this compound A and B, has proven to be a difficult step.[1]
Q2: Several strategies for ring formation have been reported. Which one is the most effective?
A2: The effectiveness of a strategy can depend on the specific target (this compound A, B, or C) and the available starting materials. Several successful approaches have been documented, each with its own advantages and challenges:
-
Reductive Cyclization: This strategy has been used to synthesize all three this compound alkaloids in an enantiomerically pure form.[1][6]
-
Intramolecular Hetero-Diels-Alder Reaction: This approach can establish the correct relative stereochemistry of the tricyclic core in an endo-selective manner.[2]
-
Allylsilane/N-Acyliminium Ion Spirocyclization: This method has been successfully applied to the total synthesis of racemic this compound.[4]
-
Hydroamination: A double hydroamination approach allows for the generation of three stereogenic centers and the core skeleton with high stereoselectivity.[3]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Reductive Cyclization
Problem: The reductive cyclization of an α-heteronitrile precursor yields a low diastereomeric ratio (dr) for the desired spiropyrrolidine framework.
Possible Causes and Solutions:
-
Conformational Isomerization of Radical Intermediate: The stereochemical outcome of the reductive cyclization is influenced by the conformation of the radical intermediate. A sterically encumbered environment can lead to isomerization to a more stable conformation, which then dictates the final stereochemistry.[1]
-
Reaction Conditions: Temperature and reagents can play a crucial role. It is important to strictly follow established protocols.
Experimental Protocol: Reductive Cyclization for Spiropyrrolidine Formation [1]
-
Precursor: Start with the appropriate N-Boc protected α-aminonitrile.
-
Reductive Lithiation: Treat the precursor with a reducing agent such as lithium naphthalenide to generate the organolithium intermediate.
-
Intramolecular Alkylation: The organolithium species undergoes intramolecular cyclization.
-
Work-up: Quench the reaction and purify the product to isolate the spiropyrrolidine.
| Parameter | Condition | Diastereomeric Ratio (dr) | Yield | Reference |
| Substrate | N-Boc-α-aminonitrile | - | - | [1] |
| Reducing Agent | Lithium naphthalenide | High | Good | [1] |
Troubleshooting Workflow: Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity in reductive cyclization.
Issue 2: Poor Yield in the Installation of the C2 Side Chain
Problem: Attempts to introduce the C2 side chain, particularly the hydroxymethyl group, result in low yields or undesired side reactions.
Possible Causes and Solutions:
-
Steric Hindrance: The presence of α-substitution to the nitrogen in the nitrile precursor can lead to increased steric hindrance, reducing the nucleophilicity of the nitrile anion and leading to low yields in subsequent alkylation and cyclization steps.[1]
-
Unsuccessful Oxidative Cyanation: Initial attempts at oxidative cyanation to introduce the precursor for the hydroxymethyl group may fail.[1] A Polonovski-Potier reaction has been shown to be a more effective key step for this transformation.[1]
Experimental Protocol: Polonovski-Potier Reaction for C2 Side Chain Installation [1]
-
N-Oxide Formation: Treat the tertiary amine with an oxidizing agent (e.g., peroxide) to form the corresponding N-oxide.
-
Rearrangement: Mediate the rearrangement of the N-oxide with trifluoroacetic anhydride (B1165640) (TFAA) to form the iminium ion.
-
Cyanide Trapping: Trap the iminium ion with a cyanide source to yield the aminonitrile.
-
Hydrolysis and Reduction: Hydrolyze the nitrile to the corresponding ester and subsequently reduce it to the alcohol to furnish the hydroxymethyl group.
| Step | Reagents | Key Intermediate | Yield (Overall) | Reference |
| N-Oxidation | Peroxide | N-oxide | - | [1] |
| Rearrangement | TFAA | Iminium ion | - | [1] |
| Cyanation | Cyanide source | Aminonitrile | - | [1] |
| Hydrolysis/Reduction | - | Methyl ester/Alcohol | 28-43% | [1] |
Synthetic Pathway: C2 Side Chain Installation
Caption: Key steps for the installation of the C2 hydroxymethyl group.
Issue 3: Unexpected Stereochemical Outcome in Grignard Addition
Problem: The addition of a Grignard reagent to an aminal intermediate results in the undesired diastereomer.
Possible Causes and Solutions:
-
Reagent Steric Bulk: The steric bulk of the Grignard reagent can significantly influence the facial selectivity of the addition. A less sterically demanding nucleophile may be required to achieve the desired stereochemistry.[7]
-
Reaction Mechanism: The reaction may proceed through an SN1-like or SN2-like mechanism depending on the reactivity of the organometallic reagent. A less reactive nucleophile, such as an acetylide, might allow for an intramolecular delivery, leading to the desired stereoisomer.[7]
Comparative Data: Grignard vs. Acetylide Addition [7]
| Nucleophile | Diastereomeric Outcome | Proposed Rationale | Reference |
| Unsaturated Grignard | Undesired Diastereomer | SN2-like attack from the less hindered face. | [7] |
| Acetylide | Desired Diastereomer | SN1-like mechanism with intramolecular delivery. | [7] |
Decision Logic: Choosing a Nucleophile
Caption: Decision-making for nucleophile selection in aminal addition.
References
- 1. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound Using a Hydroamination Transform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: a case study of the value of total synthesis in natural product structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of this compound alkaloids using N-Boc α-amino nitriles as trianion synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of this compound by Craig [organic-chemistry.org]
Optimizing reaction conditions for Lepadiformine synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists engaged in the synthesis of Lepadiformine and its analogues.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low yield in α-alkylation of cyclohexanone (B45756) | Suboptimal reaction conditions. | Treat 1-bromo-3,3-ethylenedioxypropane with 3 equivalents of cyclohexanone and LiHMDS in DMF at -50 °C for improved yields, which has been shown to produce the desired product in up to 81% yield.[1] |
| Failure of cyclization to form the final ring | Inappropriate cyclization conditions or leaving group. | An attempt to use CCl4 and PPh3 for cyclization was unsuccessful. A more effective method involves activating the alcohol to a mesylate, followed by Boc deprotection and N-alkylation/cyclization.[2] |
| Unsuccessful oxidative cyanation | Ineffective reagents for iminium formation. | Initial attempts using Murahashi's conditions or tropylium (B1234903) tetrafluoroborate (B81430) showed no product formation. It is important to confirm iminium salt formation under various temperatures before proceeding.[2] |
| Formation of undesired diastereomers in Grignard reaction | Steric hindrance of the Grignard reagent. | The addition of an unsaturated sidechain as a Grignard reagent can lead to undesired diastereomers. Using a less sterically bulky acetylenic analogue can dramatically reverse the selectivity to the desired face.[3] |
| Difficulty in nitrile hydrolysis | Harsh hydrolysis conditions leading to decomposition. | Standard acidic or basic hydrolysis, even under high-pressure or microwave conditions, may not yield the desired product. Rychnovsky's acidic methanolysis conditions have been effective for converting a nitrile to a methyl ester.[1] |
| Epimerization during Cbz group removal | Use of Pd-catalyzed hydrogenation. | Pd-catalyzed hydrogenation can lead to double consecutive epimerization. Flavin-mediated aerobic hydrogenation is a suitable alternative that selectively saturates an alkene without removing the Cbz group.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key strategic steps in a typical this compound synthesis?
A1: A common strategy involves a reductive cyclization approach. This typically includes the deprotonation and alkylation of N-Boc α-amino nitriles to form the first ring. Subsequent reductive lithiation and intramolecular alkylation can then form the second ring with high stereoselectivity. The final ring is often formed by the intramolecular displacement of a mesylate by a deprotected amine.[2]
Q2: Are there alternative methods for constructing the tricyclic core of this compound?
A2: Yes, other successful approaches include a tandem Prins/Schmidt reaction and an intermolecular cycloaddition of a 2-amidoacrolein.[1][4] Another strategy utilizes a stereocontrolled intramolecular spirocyclization of an allylsilane with an N-acyliminium ion.[5]
Q3: What are some optimized conditions for key transformations in this compound synthesis?
A3: The following table summarizes optimized conditions for several key reactions reported in the literature.
| Transformation | Reagents and Conditions | Yield | Reference |
| α-Alkylation | 1-bromo-3,3-ethylenedioxypropane, 3 eq. cyclohexanone, LiHMDS, DMF, -50 °C | 81% | [1] |
| Tricyclic Ketone Formation | Acetamide treated with LiHMDS followed by acidic workup | 77% | [1] |
| Conjugated Lactam Formation | Ketone reduction (NaBH4), mesylation, elimination (DBU) | 87% (3 steps) | [1] |
| Catalytic Hydrogenation | Ambient pressure | 90% | [1] |
| Lactam Reduction | LiAlH4 | 76% | [1] |
| Nitrile to Methyl Ester | Rychnovsky's acidic methanolysis | 33% | [1] |
| Methyl Ester Reduction | LiAlH4 | 90% | [1][6] |
Q4: How can I control the stereochemistry during the synthesis?
A4: Stereocontrol is a critical aspect of this compound synthesis. The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For instance, in the addition of a sidechain, using an acetylenic analogue instead of a bulkier Grignard reagent can reverse the diastereoselectivity in your favor.[3] Furthermore, a hetero-Diels-Alder reaction of an N-acylnitroso moiety to an exocyclic diene can be controlled to be syn- or anti-facial by the presence or absence of a bromine substituent, respectively, leading to trans- or cis-fused decahydroquinoline (B1201275) systems.[5]
Experimental Protocols
General Protocol for Reductive Cyclization
A representative experimental approach involves the use of N-Boc α-amino nitriles. These are first deprotonated and then alkylated with an appropriate enantiomerically pure dibromide to construct the initial ring. The resulting product is then manipulated to introduce a suitable leaving group, such as a phosphate. A subsequent reductive lithiation followed by an intramolecular alkylation step forms the second ring with a high degree of stereoselectivity. The final tricyclic framework is achieved through the formation of the third ring by intramolecular displacement of a mesylate after the deprotection of the amine.[2] All reactions that are sensitive to moisture should be carried out under a positive pressure of an inert gas like argon in flame- or oven-dried glassware.[2]
Visualized Workflows
Caption: General workflow for this compound synthesis via reductive cyclization.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of this compound by Craig [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Overcoming low yields in the total synthesis of Lepadiformine
Technical Support Center: Total Synthesis of Lepadiformine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during the total synthesis of the marine alkaloid this compound. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
Issue 1: Low and Inconsistent Yields in Nitrile Anion Double Alkylation
Q: My double alkylation of the N-Boc α-amino nitrile with the dibromide precursor is resulting in low and inconsistent yields, often around 30%. How can I optimize this reaction to achieve a higher and more reliable yield?
A: Low yields in this step are a known issue, often due to side reactions promoted by strongly basic conditions or decomposition of sensitive starting materials.[1] Optimization studies have shown that careful selection of the base, solvent additives, and temperature profile is critical for success. Consistent yields of up to 80% have been achieved through systematic optimization.[1]
Troubleshooting Workflow: Nitrile Anion Double Alkylation
References
Identification and characterization of Lepadiformine synthesis byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of byproducts generated during the synthesis of Lepadiformine.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts encountered in this compound synthesis?
A1: During the multi-step synthesis of this compound, several classes of byproducts can be formed. The most common include:
-
Diastereomers: Due to the creation of multiple stereocenters, the formation of diastereomeric mixtures is a frequent challenge, particularly during cyclization and substitution reactions.
-
Incomplete reaction products: Starting materials or intermediates may persist in the final product mixture if reactions do not go to completion.
-
Side-reaction products: Depending on the synthetic route, specific side reactions can lead to characteristic byproducts. For example, in syntheses involving reductive amination, over-alkylation can lead to tertiary amine byproducts. In routes utilizing a Polonovski-Potier reaction, N-acylated or N-dealkylated impurities may be observed.
-
Rearrangement products: Acidic or basic conditions, or the involvement of carbocationic intermediates, can sometimes lead to skeletal rearrangements, yielding structural isomers of the desired product.
Q2: How can I monitor the progress of my this compound synthesis to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress.[1][2] By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the reactant and the appearance of the product spot.[3][4] This allows for timely quenching of the reaction, which can prevent the formation of degradation products or other byproducts resulting from prolonged reaction times or exposure to harsh conditions.[5] For more quantitative analysis of reaction conversion, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[6]
Q3: What are the initial steps for characterizing an unknown impurity in my this compound sample?
A3: The initial steps for characterizing an unknown impurity involve isolation followed by spectroscopic analysis.
-
Isolation: Attempt to isolate the impurity using chromatographic techniques such as flash column chromatography or preparative HPLC.[7][8]
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass and elemental composition of the impurity.[9] Tandem MS (MS/MS) can provide valuable information about the impurity's fragmentation pattern, offering clues to its structure.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated impurity.[12][13] This will help elucidate the connectivity of atoms and the stereochemistry of the molecule.[14]
Q4: Are there specific HPLC columns recommended for the separation of this compound diastereomers?
A4: While a specific, universally validated column for this compound does not exist in the literature, chiral stationary phases (CSPs) are generally effective for separating diastereomeric and enantiomeric alkaloids.[15][16][17] Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for method development.[18][19] Both normal-phase and reversed-phase chromatography can be explored, and the addition of amine modifiers to the mobile phase is often necessary to achieve good peak shape and resolution for basic compounds like this compound.[9][20][21]
Troubleshooting Guides
Guide 1: Low Diastereoselectivity in Spirocyclization Step
This guide addresses the common issue of obtaining a low diastereomeric ratio (d.r.) during the key spirocyclization step in many this compound syntheses.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low d.r. (e.g., close to 1:1) | Suboptimal Reaction Temperature: The transition states leading to the different diastereomers may be close in energy. | 1. Lower the reaction temperature. Many diastereoselective reactions show improved selectivity at reduced temperatures (e.g., -78 °C).2. Carefully control the rate of addition of reagents to maintain a consistent low temperature. |
| Inappropriate Solvent: The solvent can influence the conformation of the transition state. | 1. Screen a range of solvents with varying polarities.2. Ensure the use of anhydrous solvents, as water can interfere with many stereoselective reactions. | |
| Incorrect Lewis Acid/Catalyst: The nature and stoichiometry of the Lewis acid or catalyst can dramatically affect the stereochemical outcome. | 1. Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).2. Optimize the stoichiometry of the Lewis acid. | |
| Multiple Unidentified Spots on TLC | Formation of Rearrangement Byproducts: The reaction conditions may be promoting undesired rearrangement pathways.[22][23] | 1. Use milder reaction conditions (e.g., lower temperature, less harsh acid/base).2. Analyze the crude reaction mixture by LC-MS to identify the molecular weights of the byproducts, which can indicate isomerization.[14] |
| Low Overall Yield | Product Decomposition: The desired product or intermediates may be unstable under the reaction or work-up conditions. | 1. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[5]2. Perform a milder work-up procedure, avoiding strong acids or bases if possible. |
Guide 2: Incomplete Reductive Amination and/or Formation of Side Products
This guide focuses on troubleshooting issues during the reductive amination step often used to construct one of the nitrogen-containing rings in this compound.[24][25]
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Presence of Starting Aldehyde/Ketone and Amine | Incomplete Imine Formation: The equilibrium for imine formation may not be favorable under the reaction conditions. | 1. Ensure the reaction is run under slightly acidic conditions (pH ~5-6) to catalyze imine formation.[25]2. Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. |
| Ineffective Reducing Agent: The chosen reducing agent may not be sufficiently reactive. | 1. Switch to a more reactive reducing agent. However, be mindful of the potential for reducing the starting carbonyl.[26] | |
| Formation of a Tertiary Amine Byproduct | Over-alkylation of the Product: The newly formed secondary amine is reacting with another equivalent of the aldehyde/ketone. | 1. Use a stoichiometric excess of the primary amine.2. Employ a two-step procedure: first, ensure complete formation of the imine, then add the reducing agent.[27][28] |
| Significant Amount of Alcohol Byproduct | Reduction of the Starting Carbonyl: The reducing agent is not selective for the imine over the aldehyde or ketone. | 1. Use a more selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), which is known to preferentially reduce imines in the presence of carbonyls.[26]2. Follow a two-step procedure where the carbonyl is consumed before the addition of a less selective reducing agent like sodium borohydride.[27] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere.[3]
-
Spot the TLC Plate: On a silica (B1680970) gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using separate capillary tubes, spot the starting material (dissolved in a volatile solvent), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the pencil line.[4]
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent front to rise to about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines).
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.[1] The co-spot helps to confirm the identity of the starting material in the reaction mixture.
Protocol 2: General Procedure for Chiral HPLC Method Development for Diastereomer Separation
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).[18][19]
-
Mobile Phase Selection (Normal Phase):
-
Begin with a mobile phase of hexane and isopropanol (B130326) (e.g., 90:10 v/v).
-
To improve peak shape for the basic this compound molecule, add a small amount of an amine modifier, such as diethylamine (B46881) or triethylamine (B128534) (e.g., 0.1%).[18]
-
Adjust the ratio of hexane to isopropanol to optimize the separation. Increasing the isopropanol content will generally decrease the retention time.
-
-
Mobile Phase Selection (Reversed Phase):
-
Use a mobile phase of acetonitrile (B52724) and water with a buffer (e.g., ammonium (B1175870) bicarbonate or formic acid).
-
The addition of a buffer is crucial for good peak shape in reversed-phase analysis of amines.
-
-
Analysis: Inject a solution of the diastereomeric mixture and monitor the chromatogram. The goal is to achieve baseline separation of the diastereomeric peaks.[20][21]
Protocol 3: Sample Preparation for NMR and MS Analysis
For NMR Spectroscopy: [29][30][31][32][33]
-
Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).
-
Cap the NMR tube and label it clearly.
For Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the purified byproduct (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile.
-
If the sample is not readily soluble, sonication may be used.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for direct infusion or LC-MS analysis.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. columnex.com [columnex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. Rearrangement Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Reductive amination - Wikipedia [en.wikipedia.org]
- 25. organicchemistrytutor.com [organicchemistrytutor.com]
- 26. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 27. gctlc.org [gctlc.org]
- 28. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 29. as.nyu.edu [as.nyu.edu]
- 30. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 31. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 32. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 33. publish.uwo.ca [publish.uwo.ca]
Technical Support Center: Purification of Lepadiformine and its Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Lepadiformine and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound and its intermediates?
A1: Researchers often face several challenges, including:
-
Difficult Purification of Precursors: A notable example is the purification of dibromide precursors, which can be problematic.[1]
-
Intermediate Instability: Certain intermediates, such as tricyclic cis-α-aminonitriles, are labile and can oxidize back to the lactam, especially after column chromatography.[2]
-
Formation of Diastereomers: The synthesis of this compound often results in diastereomeric mixtures that can be difficult to separate.[1]
-
Hydrolysis Issues: The hydrolysis of α-amino nitrile intermediates to the corresponding acid or carboxyl derivatives can be challenging under various conditions.[2]
-
By-product Formation: The synthesis can lead to the formation of by-products, such as a tetrahydropyran (B127337) by-product during bromination, which complicates purification.[1]
Q2: I am having trouble with low yields after purification. What could be the cause?
A2: Low yields can stem from several factors:
-
Multiple Purification Steps: Each purification step inevitably leads to some loss of material. In some reported syntheses, forgoing purification of certain intermediates until a later stage improved the overall yield.[1]
-
Compound Instability: As mentioned, some intermediates are unstable and can degrade during purification.[3] It is crucial to handle such compounds quickly and, if necessary, at low temperatures.
-
Suboptimal Chromatography Conditions: Improper choice of stationary phase, mobile phase, or gradient can lead to poor separation and co-elution with impurities, resulting in the loss of the target compound during fraction cutting.
Q3: How can I separate the diastereomers of this compound or its intermediates?
A3: The separation of diastereomers is a common challenge. Here are some approaches:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating diastereomers. SFC, in particular, has shown higher success rates for separating diverse sets of drug-like diastereomers compared to traditional reversed-phase HPLC.[3][4] Chiral chromatography can also be effective.[5][]
-
Recrystallization: Since diastereomers have different physical properties, recrystallization can sometimes be an effective method for separation.[7]
-
Derivatization: Converting the diastereomers into new derivatives can sometimes make them easier to separate by chromatography.
Q4: My this compound sample appears to be degrading. What are the likely degradation pathways and how can I minimize this?
A4: this compound, like many alkaloids, can be susceptible to degradation. The most common pathways are hydrolysis and oxidation.[3][8]
-
Hydrolysis: The ester and amide (lactam) functionalities present in this compound and its intermediates can be prone to hydrolysis, especially under acidic or basic conditions.[8]
-
Oxidation: Tertiary amines can be susceptible to oxidation.
-
Minimization Strategies: To minimize degradation, it is recommended to store samples under an inert atmosphere (e.g., argon or nitrogen), at low temperatures, and protected from light.[8] During purification, using degassed solvents and avoiding prolonged exposure to harsh pH conditions can be beneficial.
Troubleshooting Guides
Problem 1: Poor Separation During Column Chromatography
| Possible Cause | Solution |
| Inappropriate Stationary Phase | For many intermediates, standard silica (B1680970) gel is a good starting point. If separation is poor, consider using alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography, depending on the polarity of your compound. |
| Incorrect Mobile Phase Polarity | If your compound elutes too quickly, decrease the polarity of the mobile phase. If it remains on the column, increase the polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating complex mixtures. |
| Co-elution of Diastereomers | As mentioned in the FAQs, separating diastereomers can be challenging. Consider switching to a higher resolution technique like HPLC or SFC. For column chromatography, trying different solvent systems or stationary phases might provide some separation. |
| Sample Overloading | Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase. |
Problem 2: Product Degrades on the Column
| Possible Cause | Solution |
| Acidic Nature of Silica Gel | Silica gel is acidic and can cause the degradation of acid-sensitive compounds. If you suspect this is happening, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar amine, like triethylamine, before packing the column. Alternatively, use a different stationary phase like alumina. |
| Prolonged Exposure to the Stationary Phase | A slow elution can lead to degradation. Optimize the mobile phase to achieve a reasonable elution time. Flash chromatography, which uses pressure to speed up the elution, can also minimize the time your compound spends on the column. |
| Oxidation on the Column | If your compound is sensitive to oxidation, use degassed solvents and consider adding an antioxidant to your sample before loading it onto the column, if compatible with your downstream applications. |
Data Presentation
Table 1: Reported Overall Yields for this compound Synthesis
| This compound Analogue | Number of Steps | Overall Yield (%) | Reference |
| This compound B | 14 | 3.5 | [2] |
| This compound C | 12 | 9 | [2] |
| (-)-Lepadiformine A | Not specified | 28 | [9] |
Table 2: Example Yields for Specific Purification Steps
| Reaction/Purification Step | Product | Yield (%) | Notes | Reference |
| LiAlH4 reduction of tricyclic lactam | This compound C | 76 | - | [2] |
| Reduction of methyl ester with LiAlH4 | This compound B precursor | 90 | - | [2] |
| Trapping of lithiated spiropyrrolidine with DMF | Spiroprolinal intermediate | 31 | 4:1 mixture of inseparable diastereomers | [1] |
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of a this compound Intermediate
This protocol is a general guideline and should be optimized for each specific intermediate.
-
Preparation of the Stationary Phase:
-
Choose an appropriate column size based on the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the elution of the compounds by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: General Conditions for Forced Degradation Study of this compound
This protocol outlines stress conditions to investigate the stability of this compound, as recommended by ICH guidelines.[10][11]
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Stir the solution at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Stir the solution at room temperature for a specified period.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Stir the solution at room temperature for a specified period, protected from light.
-
Analyze the solution by HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a controlled temperature (e.g., 60°C) for a specified period.
-
Dissolve the sample and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source with a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
Analyze the solution by HPLC.
-
Mandatory Visualization
References
- 1. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. ijprs.com [ijprs.com]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
Improving the efficiency of the Dieckmann-type condensation for Lepadiformine
Technical Support Center: Lepadiformine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crucial Dieckmann-type condensation step.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the specific Dieckmann-type condensation used in the total synthesis of this compound?
In the context of recent this compound syntheses, the key cyclization is a Dieckmann-type condensation. This intramolecular reaction involves the condensation between an angular nitrile and an acetyl group on a cis-acetamide precursor to form the tricyclic lactam core of this compound B and C.[1] This reaction is critical as it constructs the pyrrolidine (B122466) C ring of the alkaloid's characteristic tricyclic structure.[1]
Caption: Reaction scheme for the key Dieckmann-type condensation.
Q2: My Dieckmann condensation is failing or resulting in very low yields. What are the common troubleshooting steps?
Low efficiency in a Dieckmann condensation can typically be attributed to issues with the base, reaction conditions, or competing side reactions. Follow this troubleshooting guide to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Dieckmann condensation.
Common Causes and Solutions:
-
Inappropriate Base or Stoichiometry: The Dieckmann condensation is an equilibrium process. To drive the reaction forward, a full equivalent of a strong base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting material.[2][3][4]
-
Solution: Use at least one full equivalent of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS). Avoid weaker bases like alkoxides if yields are low, as they may participate in reversible reactions.[2] For the this compound synthesis, LiHMDS has been used successfully.[1]
-
-
Presence of Protic Impurities: Moisture or other protic impurities in the solvent or on the glassware will quench the strong base, effectively reducing its stoichiometry and halting the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Incorrect Reaction Temperature:
-
Too Low: The rate of deprotonation to form the initial enolate may be too slow.
-
Too High: May lead to decomposition of the starting material, product, or base, and can promote side reactions.
-
Solution: Start at a low temperature (e.g., -78 °C) for the deprotonation step and slowly warm the reaction to room temperature or slightly above to initiate the cyclization. An increase in temperature can sometimes improve yield, but excessive heat or time can also decrease it.[5]
-
-
Retro-Dieckmann Condensation: If the product formed is sterically strained or cannot form a stable enolate upon deprotonation, the reaction can reverse, breaking the newly formed C-C bond.[6][7][8] This is a common failure mode for substrates that form products without an enolizable proton between the carbonyls.[2]
-
Solution: This is inherent to the substrate structure. However, ensuring rapid deprotonation of the product with a strong base under optimized conditions can minimize the extent of the reverse reaction.
-
Q3: How can I systematically optimize the reaction conditions to improve the yield?
Optimization should be approached by methodically varying one parameter at a time (e.g., base, solvent, temperature). The synthesis of a this compound precursor tricyclic ketone was achieved in 77% yield using LiHMDS.[1] This serves as an excellent starting point.
Optimization Parameters Table
| Parameter | Condition 1 (Reported) | Condition 2 (Alternative) | Condition 3 (Alternative) | Rationale |
| Base | LiHMDS [1] | KHMDS | NaH | LiHMDS is a strong, non-nucleophilic base. KHMDS may offer different reactivity/solubility. NaH is a classic, cheaper option but can be heterogeneous. |
| Solvent | THF | Toluene | 1,4-Dioxane | THF is a polar aprotic solvent that enhances enolate stability.[9] Toluene is non-polar and may reduce side reactions.[9] |
| Temperature | -78 °C to RT | 0 °C to RT | RT to 40 °C | Lower temperatures provide kinetic control, while higher temperatures may be needed to overcome activation energy but risk decomposition. |
| Additive | None | 18-Crown-6 (with KHMDS) | LiCl | Crown ethers can solubilize potassium bases. LiCl can break up aggregates of lithium enolates, potentially increasing reactivity. |
General Mechanism & Optimization Logic
The mechanism involves several key steps that can be targeted for optimization. The initial deprotonation must be fast and complete, while the final deprotonation of the product drives the reaction to completion.
Caption: Key mechanistic steps and their corresponding optimization targets.
Experimental Protocols
Detailed Protocol: Dieckmann-type Condensation for Tricyclic Ketone Precursor
This protocol is adapted from literature procedures for the synthesis of this compound C.[1]
Reagents & Equipment:
-
cis-N-acetyl-8a-cyanodecahydroquinoline (1.0 eq)
-
Lithium Hexamethyldisilazide (LiHMDS) (1.1 - 1.5 eq, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (B1210297)
-
Magnesium Sulfate (MgSO₄)
-
Oven-dried, two-neck round-bottom flask, magnetic stirrer, syringe, and a nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere of argon or nitrogen. Ensure all glassware is scrupulously dried.
-
Dissolution: Dissolve the cis-N-acetyl-8a-cyanodecahydroquinoline starting material in anhydrous THF in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the LiHMDS solution dropwise to the stirred solution over 15-20 minutes. A color change may be observed, indicating enolate formation.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude tricyclic ketone can be purified by flash column chromatography on silica (B1680970) gel to yield the final product. The reported yield for this transformation is 77%.[1]
References
- 1. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. | Semantic Scholar [semanticscholar.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Managing unexpected epimerizations during Lepadiformine synthesis
Technical Support Center: Lepadiformine Synthesis
Welcome to the technical support center for the synthesis of this compound and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers manage common stereochemical challenges, particularly unexpected epimerization events, during the synthesis of this complex marine alkaloid.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Dieckmann-type condensation to form the tricyclic core of this compound, but I'm getting a mixture of diastereomers. What could be the cause?
A1: The stereochemical outcome of the Dieckmann condensation is highly dependent on the stereochemistry of your bicyclic precursor, specifically the N-acetyl-2-alkyl-8a-cyanodecahydroquinoline (8a-CDHQ) intermediate. The relative configuration of the C2 (alkyl side chain) and C8a (cyano group) positions dictates the facial selectivity of the intramolecular cyclization. An unexpected epimerization in the steps leading to this intermediate is a likely cause for observing a diastereomeric mixture in the final product.
Q2: My synthesis of the cis-decahydroquinoline (B84933) intermediate resulted in the unexpected formation of the trans-isomer and the C2-epimer. What is the mechanism of this epimerization?
A2: Recent studies have identified an unexpected "double consecutive epimerization" pathway that can occur under certain conditions.[1][2][3] This process is particularly relevant when manipulating the C8a position in the presence of a base or Lewis acid. The proposed mechanism involves two sequential events:
-
Epimerization at C8a: A base can abstract the acidic proton at C8a, leading to the formation of a planar carbanion. Reprotonation can occur from either face, leading to inversion of this stereocenter.
-
Epimerization at C2: Following the first epimerization, a similar base-mediated proton abstraction can occur at the C2 position, which is activated by the adjacent nitrogen atom. This leads to a second epimerization event.
This tandem process can lead to a complex mixture of diastereomers and is a critical control point in the synthesis.[2][3] The synthesis of 2-epi-Lepadiformine C has been successfully achieved by exploiting this unexpected transformation.[2][3]
Q3: How can I control or prevent the double consecutive epimerization during the synthesis of the decahydroquinoline (B1201275) framework?
A3: Stereocontrol can be achieved by carefully selecting reagents and reaction conditions during the cyclization to form the decahydroquinoline system. One successful strategy involves a deprotection-initiated alkylative/reductive cyclization of a sterically well-defined α-aminonitrile.[1] The choice of Lewis acid has been shown to be critical in directing the stereochemical outcome.
For instance, the treatment of a specific acetal (B89532) precursor with BF₃·OEt₂ and triethylsilane can favor the formation of one diastereomer over another.[4] Careful optimization of these conditions is necessary to minimize unwanted epimerization.
Troubleshooting Guide
Problem: Poor Diastereoselectivity in Reductive Cyclization
You are performing a reductive cyclization to form the decahydroquinoline core and observe a low diastereomeric ratio (dr).
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sub-optimal Lewis Acid | Screen different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄). The choice of Lewis acid can significantly influence the transition state of the cyclization. | Improved diastereomeric ratio. One study noted substantial reactivity differences and stereochemical outcomes when switching Lewis acids.[4] |
| Incorrect Temperature | Run the reaction at a lower temperature (e.g., -78 °C) to increase kinetic control and reduce the likelihood of equilibrium-driven epimerization. | Higher diastereoselectivity by favoring the kinetically preferred product. |
| Base-Induced Epimerization | If the workup or subsequent steps are basic, consider using a buffered or mildly acidic quench to neutralize the reaction mixture promptly and prevent post-reaction epimerization. | Preservation of the desired stereochemistry established during the cyclization step. |
Experimental Protocols
Protocol 1: Dieckmann-Type Condensation for Tricyclic Lactam Formation
This protocol is adapted from a reported synthesis of (±)-Lepadiformine C.[1]
-
Reagents and Setup:
-
cis-N-acetyl-2-alkyl-8a-cyanodecahydroquinoline intermediate
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the cis-decahydroquinoline intermediate in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of LiHMDS (1.5 equivalents) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude product via column chromatography (silica gel) to yield the desired tricyclic lactam. In one synthesis, this step yielded the product in 77%.[1]
-
Visual Guides
Logical Workflow for Troubleshooting Epimerization
Caption: A step-by-step workflow for diagnosing and resolving unexpected epimerization.
Decision Tree for Stereocontrol of the Decahydroquinoline Core
Caption: Decision logic for achieving cis- or trans- decahydroquinoline intermediates.
References
- 1. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereocontrolled Formal Syntheses of (±)-Lepadiformines A, B, and C and the Divergent Synthesis of 2- epi-Lepadiformine C through Unexpected Double Consecutive Epimerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Lepadiformine Synthesis Hydrolysis Step: Technical Support Center
Welcome to the technical support center for the synthesis of Lepadiformine and its analogues. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the critical hydrolysis step. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this phase of the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of the α-amino nitrile intermediate in the this compound synthesis so difficult?
A1: The hydrolysis of the α-amino nitrile intermediate to the corresponding carboxylic acid or ester is a well-documented challenge in several total syntheses of this compound.[1][2] The difficulty arises from the steric hindrance around the nitrile group and the lability of certain intermediates. For instance, the tricyclic cis-α-aminonitrile has been observed to be unstable and can readily oxidize back to the precursor lactam, especially during purification attempts like column chromatography.[2]
Q2: What are some of the standard hydrolysis methods that have proven ineffective?
A2: Extensive investigations into the hydrolysis of the α-amino nitrile intermediate have shown that a wide range of conventional methods are unsuccessful. These include various acidic and basic conditions, as well as transition-metal-mediated approaches.[1][2] Even more forcing conditions, such as using a sealed tube or microwave assistance, have failed to yield the desired hydrolyzed product.[1][2]
Q3: Have any hydrolysis conditions been successful?
A3: Yes, despite the challenges, successful hydrolysis has been achieved. One effective method involves acidic methanolysis under Rychnovsky's conditions, which directly converts the intermediate to a methyl ester.[1][2] In other synthetic routes, basic hydrolysis of an acetyl ester has also been successfully employed.[3]
Q4: What is a typical yield for the successful hydrolysis and subsequent reduction steps?
A4: The yields for the successful hydrolysis are often moderate, reflecting the difficulty of the transformation. For example, acidic methanolysis to the methyl ester has been reported with a 33% overall yield from the preceding tricyclic lactam.[1][2] However, the subsequent reduction of the resulting methyl ester to the primary alcohol (this compound B) with lithium aluminum hydride (LiAlH₄) can be very efficient, with reported yields as high as 90%.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the hydrolysis step and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low to no conversion of the α-amino nitrile | Standard acidic or basic hydrolysis conditions are not potent enough for this sterically hindered and labile substrate.[1][2] | Switch to Rychnovsky's acidic methanolysis conditions to directly form the methyl ester. This has been shown to be effective where other methods have failed.[1][2] |
| Decomposition of starting material or desired product | The tricyclic α-aminonitrile intermediate is known to be labile and can revert to the lactam precursor upon prolonged exposure to certain conditions or purification methods.[2] | Minimize purification of the crude α-amino nitrile. Consider carrying the crude material directly into the next reaction step. If hydrolysis is being attempted, use conditions known to be effective in a reasonable timeframe to minimize degradation. |
| Formation of multiple side products | The reaction conditions may be promoting side reactions such as elimination or rearrangement, especially under strongly basic conditions.[3] | If using basic hydrolysis, carefully control the temperature and stoichiometry of the base. Consider less hindered bases. Alternatively, pursue an acidic methanolysis route to avoid base-mediated side reactions. |
| Hydrolysis of other protecting groups | If your synthetic route involves other acid- or base-labile protecting groups, the hydrolysis conditions for the nitrile may inadvertently cleave them. | A careful selection of protecting groups is crucial. If facing this issue, it may be necessary to revise the protecting group strategy in earlier steps of the synthesis. |
Quantitative Data Summary
The following table summarizes the reported yields for successful hydrolysis and subsequent reduction steps in the synthesis of this compound B.
| Reaction Step | Reagents/Conditions | Product | Yield (%) | Reference |
| Acidic Methanolysis | Rychnovsky's Conditions | Methyl Ester | 33 (overall from lactam) | [1][2] |
| Reduction | LiAlH₄ | This compound B (Alcohol) | 90 | [1] |
Experimental Protocols
Protocol 1: Acidic Methanolysis of Tricyclic α-Amino Nitrile (Based on Rychnovsky's Conditions)
-
Objective: To convert the tricyclic α-amino nitrile intermediate to the corresponding methyl ester.
-
Procedure:
-
Dissolve the crude tricyclic α-amino nitrile in a mixture of methanol (B129727) and concentrated sulfuric acid (or another strong protic acid).
-
Heat the reaction mixture at reflux for an extended period (monitor by TLC or LC-MS for consumption of starting material).
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it over ice.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl ester product by column chromatography.
-
Protocol 2: Reduction of Methyl Ester to this compound B
-
Objective: To reduce the methyl ester to the primary alcohol.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the purified methyl ester in the same dry solvent and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of celite, washing the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol product.
-
Purify by column chromatography if necessary.
-
Visualized Workflows
Caption: Troubleshooting workflow for the hydrolysis step.
Caption: Key steps in the synthesis of this compound B.
References
Alternative reagents to improve specific steps in Lepadiformine synthesis
Technical Support Center: Lepadiformine Synthesis
Welcome to the technical support center for this compound synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns. The following sections offer insights into alternative reagents and optimized protocols for critical transformations.
FAQ Section 1: Formation of the Tricyclic Core
Troubleshooting the Key Reductive Amination Cyclization
Question: My reductive amination/cyclization to form the cis-decahydroquinoline (B84933) core is resulting in low yields and diastereoselectivity issues. The precursor is a complex hemiaminal or a related species that is resistant to standard reductive conditions. What alternative reagents can drive this transformation more effectively?
Answer: This is a common challenge in the assembly of the this compound core. Standard reducing agents may struggle with sterically hindered intermediates or fail to promote the necessary cyclization cascade. A highly effective alternative is the use of a Lewis acid in combination with a hydride donor, such as Boron Trifluoride Etherate (BF₃·OEt₂) and Triethylsilane (Et₃SiH) . This reagent combination is particularly adept at promoting the formation of an intermediate N-acyliminium ion from a hemiaminal or alkoxy-lactam precursor, which is then stereoselectively reduced by triethylsilane.[1]
The proposed mechanism involves the activation of the leaving group (e.g., an alcohol or ether) by the Lewis acid (BF₃·OEt₂), facilitating its elimination to form a transient, highly electrophilic N-acyliminium ion.[1] Triethylsilane then delivers a hydride to the less hindered face of this intermediate, leading to the desired tricyclic product with high stereocontrol.[1][2]
Data Presentation: Comparison of Reductive Cyclization Conditions
| Method | Reagent System | Typical Temperature | Key Advantages | Common Issues |
| Standard Catalytic Hydrogenation | H₂, Pd/C | Room Temperature | Removes many protecting groups simultaneously; simple workup. | Poor for this specific transformation; low yield and selectivity. |
| Borohydride Reduction | NaBH₄, NaCNBH₃ | 0 °C to RT | Mild conditions. | Often fails to promote the required cyclization of advanced intermediates. |
| Lewis Acid-Mediated Ionic Reduction | BF₃·OEt₂ / Et₃SiH | -78 °C to 0 °C | Promotes cyclization via N-acyliminium ion; high diastereoselectivity; mild.[2] | Requires strictly anhydrous conditions; BF₃·OEt₂ is corrosive. |
Experimental Protocol: BF₃·OEt₂ / Et₃SiH Mediated Reductive Cyclization
This protocol is a general guideline adapted from procedures for the reduction of N-acyliminium ion precursors.[2][3] Researchers should optimize stoichiometry and reaction times for their specific substrate.
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Dissolve the hemiaminal or alkoxy-lactam precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (approx. 0.1 M concentration) in the reaction flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
Add triethylsilane (Et₃SiH) (2.5 equiv) to the stirred solution.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.5 equiv) dropwise via syringe over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel.
Visualization: Reductive Cyclization Troubleshooting Workflow
Caption: Troubleshooting workflow for the Lewis acid-mediated reductive cyclization.
FAQ Section 2: Oxidation of Secondary Alcohols
Troubleshooting Alcohol Oxidation in Sensitive Substrates
Question: I need to oxidize a secondary alcohol to a ketone late in the synthesis, but my substrate contains sensitive functional groups (e.g., tertiary amine, protected amines). Standard chromium-based reagents are too harsh, and even Dess-Martin Periodinane (DMP) gives inconsistent yields or leads to side products. What is a reliable, mild alternative?
Answer: For complex and sensitive substrates like this compound intermediates, the Parikh-Doering oxidation is an excellent choice.[4] This method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by the sulfur trioxide-pyridine complex (SO₃·Py).[4][5] The reaction is performed under non-cryogenic conditions (typically 0 °C to room temperature) and is known for its high functional group tolerance, avoiding over-oxidation and decomposition of sensitive moieties.[5][6]
Compared to other activated DMSO oxidations like the Swern oxidation, the Parikh-Doering protocol avoids the use of corrosive and odorous reagents like oxalyl chloride and does not require temperatures of -78 °C.[7] While hypervalent iodine reagents like DMP are also mild, they can be acidic due to the acetic acid byproduct, potentially causing issues with acid-sensitive groups.[8] The Parikh-Doering reaction, buffered by a tertiary amine base, circumvents this issue.[5]
Data Presentation: Comparison of Mild Oxidation Reagents
| Reagent System | Activating Agent | Temperature | Key Advantages | Common Issues |
| Parikh-Doering | SO₃·Pyridine | 0 °C to RT | Very mild, non-cryogenic, high functional group tolerance, stable activator. [4][5][9] | Hygroscopic activator; may require large excess of reagents for hindered alcohols. [4] |
| Swern Oxidation | Oxalyl Chloride or TFAA | -78 °C | Reliable, high yields, volatile byproducts are easy to remove.[7] | Requires cryogenic temperatures; reagent instability; toxic/odorous byproducts.[7] |
| Dess-Martin Periodinane (DMP) | N/A (Hypervalent Iodine) | Room Temperature | Neutral conditions, commercially available, reliable. | Shock-sensitive; acidic byproduct (acetic acid); can be problematic for scale-up.[8] |
| IBX Oxidation | N/A (Hypervalent Iodine) | Room Temp to Reflux | Environmentally benign. | Poor solubility in many organic solvents; potential for explosion upon heating.[8] |
Experimental Protocol: Parikh-Doering Oxidation
This protocol is a general guideline for the oxidation of a secondary alcohol.[10]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the alcohol substrate (1.0 equiv) and anhydrous diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N) (~5-7 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) and anhydrous dimethyl sulfoxide (DMSO) (~10-14 equiv). The final reaction concentration should be around 0.1 M with respect to the alcohol.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Activator Addition: Add the sulfur trioxide-pyridine complex (SO₃·Py) (3-4 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the resulting suspension vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.
-
Workup:
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (B1210297) (3x).
-
Combine the organic layers and wash sequentially with 5% HCl (to remove amine base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ketone by flash column chromatography.
Visualization: Parikh-Doering Oxidation Decision Pathway
Caption: Decision pathway for selecting the Parikh-Doering oxidation.
References
- 1. organic chemistry - Reduction of hemiaminal by triethylsilane / boron trifluoride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. guidechem.com [guidechem.com]
- 9. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
Scaling up the synthesis of Lepadiformine for further biological studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers scaling up the synthesis of Lepadiformine for further biological studies. The information is compiled from various published synthetic routes to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most amenable to large-scale synthesis of this compound?
A1: Several efficient total syntheses of this compound have been reported, each with its own advantages. For scalability, routes that are convergent, utilize readily available starting materials, and avoid harsh conditions or problematic purifications are preferable.[1][2] For instance, syntheses commencing from cyclohexanone (B45756) are advantageous due to the low cost of the starting material.[1][2] Strategies involving key steps like Hg(OTf)₂-catalyzed cycloisomerization have demonstrated high overall yields (e.g., 28%), suggesting efficiency.[3] Ultimately, the choice may depend on the specific capabilities and expertise of the laboratory.
Q2: What are the main challenges in synthesizing the tricyclic core of this compound?
A2: The construction of the dense, stereochemically rich tricyclic core of this compound presents several challenges. Key difficulties include the stereoselective formation of the quaternary carbon center at the spirocyclic junction and the fusion of the heterocyclic rings.[4] Different strategies employ various key reactions to address this, such as reductive cyclization, Dieckmann-type condensation, and radical carboazidation, each with its own set of potential issues.[1][3][5]
Q3: Are there known issues with the stability of intermediates in this compound synthesis?
A3: Yes, some intermediates have been reported to be labile. For example, in one synthesis of this compound B and C, a tricyclic cis-α-aminonitrile intermediate was found to be prone to oxidation back to the lactam, especially during purification by column chromatography or upon prolonged standing.[1]
Q4: What are the reported biological activities of this compound that justify scaling up its synthesis?
A4: this compound and its analogues have shown moderate cytotoxicity against several tumor cell lines.[1] Additionally, they have exhibited inhibitory activity against cardiac inward rectifying K+ channels, suggesting potential for cardiovascular research.[1][5] The length of the C2 side chain and the presence of the C13 hydroxymethyl group appear to be important for its biological activity.[1]
Troubleshooting Guide
Problem 1: Low yield in the double alkylation and reductive cyclization steps.
-
Symptom: The formation of the spiropyrrolidine motif proceeds with low and unoptimized yields (e.g., 20-27%).[5]
-
Possible Cause: Increased steric hindrance or reduced nucleophilicity of the nitrile anion, especially when there is α-substitution to the nitrogen.[5]
-
Suggested Solution:
-
Re-evaluate the substrate: If possible, modify the synthetic route to introduce the α-substituent at a later stage.
-
Optimize reaction conditions: Screen different bases, solvents, and temperatures to improve the nucleophilicity of the nitrile anion.
-
Alternative Strategy: Consider a different cyclization strategy, such as an intramolecular N-alkylation of a mesylate intermediate, which has been used successfully.[5]
-
Problem 2: Difficulty in the hydrolysis of α-amino nitrile intermediates.
-
Symptom: Standard acidic or basic hydrolysis conditions, as well as transition-metal-mediated methods, fail to yield the desired carboxylic acid or derivative from the α-amino nitrile.[1]
-
Possible Cause: The steric hindrance and electronic properties of the tricyclic system can render the nitrile group unreactive to standard hydrolysis conditions.
-
Suggested Solution:
-
Employ specialized conditions: Rychnovsky's conditions of acidic methanolysis have been reported to be effective for this transformation, yielding the corresponding methyl ester.[1]
-
Forgo purification of sensitive intermediates: In some cases, it may be advantageous to proceed with the crude aminonitrile to the next step to avoid degradation and improve overall yield.[5]
-
Problem 3: Poor stereoselectivity in the formation of the tricyclic core.
-
Symptom: A mixture of diastereomers is obtained during the key cyclization step, complicating purification and reducing the overall yield of the desired isomer.
-
Possible Cause: The chosen reaction conditions may not provide sufficient facial selectivity for the bond formation.
-
Suggested Solution:
-
Catalyst screening: For reactions involving catalysts (e.g., Ir-catalyzed hydrosilylation–cyanation), screen a variety of ligands to enhance stereocontrol.[1][6]
-
Directed reactions: Employ strategies that use existing stereocenters to direct the stereochemical outcome of subsequent reactions. For example, amine-directed hydroboration has been used to generate three stereogenic centers with high stereoselectivity.[7]
-
Reagent selection: The steric bulk of the reagents can significantly influence the stereochemical outcome.[8] Experiment with different reagents for the key bond-forming step.
-
Quantitative Data Summary
| Synthetic Route Highlight | Starting Material | Number of Steps | Overall Yield | Reference |
| Hg(OTf)₂-Catalyzed Cycloisomerization | Known Hemiacetal | 16 | 28% | [3] |
| Reductive Cyclization | N-Boc α-amino nitriles | - | - | [5] |
| Deprotection-initiated Alkylative/Reductive Cyclization | Cyclohexanone | 14 (this compound B) | 3.5% | [1][2] |
| Deprotection-initiated Alkylative/Reductive Cyclization | Cyclohexanone | 12 (this compound C) | 9% | [1][2] |
| Radical Carboazidation | Cyclohexanone | 10 | 15% | [3] |
Experimental Protocols
Key Experiment: Reductive Cyclization to form the Spiropyrrolidine Motif[5]
This protocol describes a general approach for the formation of the second ring of the this compound core via reductive lithiation followed by intramolecular alkylation.
-
Substrate Preparation: The starting material is an N-Boc α-amino nitrile with a phosphate (B84403) leaving group.
-
Reductive Lithiation: The substrate is dissolved in a suitable aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A solution of lithium naphthalenide or a similar reducing agent is added dropwise until a persistent dark green color is observed, indicating the formation of the lithiated species.
-
Intramolecular Alkylation: The reaction mixture is allowed to warm slowly to room temperature to facilitate the intramolecular cyclization. The reaction progress is monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is quenched with a suitable proton source (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Key Experiment: Hg(OTf)₂-Catalyzed Cycloisomerization[3]
This protocol outlines the key step in a highly efficient synthesis of the 1-azaspiro[4.5]decane skeleton of this compound A.
-
Reaction Setup: The amino ynone substrate is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Catalyst Addition: A catalytic amount of mercury(II) trifluoromethanesulfonate (B1224126) (Hg(OTf)₂) is added to the solution at room temperature.
-
Reaction Monitoring: The progress of the cycloisomerization is monitored by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: The reaction mixture is quenched with a basic aqueous solution (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.
Visualizations
Caption: A generalized workflow for the total synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield cyclization reactions.
References
- 1. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Studies toward the Synthesis of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of this compound Alkaloids using N-Boc α-Amino Nitriles as Trianion Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-N Ring Construction: The Robinson and Morimoto Syntheses of this compound A [organic-chemistry.org]
- 7. Synthesis of this compound Using a Hydroamination Transform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of this compound by Craig [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Lepadiformine A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of three marine alkaloids: Lepadiformine A, B, and C. These structurally related compounds, isolated from tunicates, have garnered interest for their potential as anticancer agents. This document synthesizes available experimental data to facilitate a comparative assessment of their cytotoxic efficacy.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound A, B, and C has been evaluated against various cancer cell lines. While a direct comparative study under identical experimental conditions is not extensively available in the current literature, the following table summarizes reported cytotoxic activities. It is important to note that variations in experimental protocols, cell lines, and assay conditions can influence the outcomes. Therefore, the data presented below should be interpreted with caution as a reflection of individual studies rather than a direct, side-by-side comparison.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound A | KB | Nasopharynx Carcinoma | 9.20 | [1] |
| This compound A | HT29 | Human Colon Adenocarcinoma | 0.75 | [1] |
| This compound A | NSCLC-N6 | Non-small-cell Carcinoma | 6.10 | [1] |
| This compound B | Not specified | Not specified | Moderate cytotoxicity reported | [2][3] |
| This compound C | Not specified | Not specified | Moderate cytotoxicity reported | [2][3] |
Disclaimer: The IC50 values are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell density, exposure time, and assay method may vary between studies. "Moderate cytotoxicity" for this compound B and C is noted in the literature, but specific IC50 values from comparative studies were not available.[2][3]
Experimental Protocols
The evaluation of cytotoxicity for the this compound alkaloids is primarily conducted using cell-based assays. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.
MTT Cytotoxicity Assay Protocol
1. Cell Plating:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
This compound A, B, and C are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture media to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the test compounds.
-
The plates are then incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, a sterile MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
The absorbance values are proportional to the number of viable cells.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Putative Signaling Pathway for Cytotoxicity
The precise signaling pathways through which this compound A, B, and C exert their cytotoxic effects have not been fully elucidated. However, many cytotoxic agents induce cell death through the activation of apoptotic pathways. The following diagram illustrates a generalized signaling cascade for apoptosis, a potential mechanism of action for these compounds.
Caption: Generalized apoptotic signaling pathway.
References
Unraveling the Structure-Activity Relationship of Lepadiformine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Lepadiformine analogs, focusing on their structure-activity relationships (SAR) concerning cytotoxicity and ion channel inhibition. Leveraging available experimental data, this document summarizes key findings in structured tables, details experimental methodologies, and visualizes relevant biological pathways to facilitate further research and drug discovery efforts.
This compound, a marine alkaloid isolated from tunicates of the Clavelina genus, along with its analogs, has garnered significant interest in the scientific community due to its unique tricyclic structure and promising biological activities. These compounds have demonstrated notable cytotoxicity against various cancer cell lines and inhibitory effects on cardiac inward rectifier potassium (Kir) channels, highlighting their potential as therapeutic leads. Understanding the relationship between the chemical structure of these analogs and their biological function is paramount for the development of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by substitutions at the C2 and C13 positions of their core structure. The length of the alkyl side chain at C2 and the presence or absence of a hydroxymethyl group at C13 are critical determinants of their potency as both cytotoxic agents and potassium channel inhibitors.
Cytotoxicity of this compound Analogs
Initial studies have revealed that this compound A exhibits a broad spectrum of cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound A are presented in the table below.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ |
| This compound A | KB | Nasopharynx Carcinoma | 9.20 | ~31.6 |
| This compound A | HT29 | Colon Adenocarcinoma | 0.75 | ~2.6 |
| This compound A | NSCLC-N6 | Non-Small-Cell Lung Carcinoma | 6.10 | ~21.0 |
| This compound A | A375 | Human Melanoma | - | 45.5 ± 4.0 |
| ¹ Molar mass of this compound A (C19H33NO) is approximately 291.47 g/mol . |
Further studies on lepadins, which are biosynthetic precursors and structurally related to lepadiformines, provide additional insights into the SAR of this class of compounds. A comparative study of Lepadins A, B, and L against a panel of cancer cell lines demonstrated that Lepadin A is the most potent cytotoxic agent among the three.
| Compound | A375 (Melanoma) % Cell Survival at 50 µM | MDA-MB-468 (Breast) % Cell Survival at 50 µM | HT29 (Colon) % Cell Survival at 50 µM | HCT116 (Colorectal) % Cell Survival at 50 µM | C2C12 (Myoblast) % Cell Survival at 50 µM |
| Lepadin A | ~20% | ~40% | ~30% | ~40% | ~60% |
| Lepadin B | ~60% | ~70% | ~60% | ~70% | ~80% |
| Lepadin L | ~80% | ~90% | ~80% | ~90% | ~95% |
Data adapted from a study on the cytotoxic behavior of Lepadins.[1]
These findings suggest that structural variations, even subtle ones, among these related alkaloids can lead to significant differences in their cytotoxic profiles.
Inhibition of Cardiac Inward Rectifier Potassium (Kir) Channels
This compound and its analogs have been identified as moderate inhibitors of the cardiac inward rectifier K+ channel (Kir2.x), which plays a crucial role in maintaining the resting membrane potential and in the late phase of cardiac action potential repolarization. The structure-activity relationship for this activity highlights the importance of the C2 and C13 positions.
-
This compound A , with an n-hexyl side chain at C2 and a hydroxymethyl group at C13, exhibits moderate inhibitory activity.
-
This compound B , which has a shorter n-butyl side chain at C2 but retains the C13-hydroxymethyl group, also shows moderate inhibition.
-
This compound C , featuring an n-butyl side chain at C2 but lacking the C13-hydroxymethyl group, displays diminished activity.
This suggests that both the length of the C2 side chain and the presence of the C13 hydroxymethyl group are crucial for effective inhibition of the Kir2.x channel.
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxic activity of this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a further 24 to 72 hours.
-
MTT Addition: Following the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.
Cardiac Inward Rectifier K+ Channel (Kir2.x) Inhibition Assay
The inhibitory activity of this compound analogs on Kir2.x channels is typically assessed using electrophysiological techniques, such as the whole-cell patch-clamp method, on cells heterologously expressing the channel.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the Kir2.x channel of interest are cultured and prepared for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch is then ruptured to allow for whole-cell recording.
-
Voltage Protocol: The cell membrane potential is held at a specific voltage, and voltage steps or ramps are applied to elicit Kir2.x currents.
-
Compound Application: The this compound analog is applied to the cell via the extracellular solution at various concentrations.
-
Current Measurement: The inward and outward potassium currents are measured before and after the application of the compound.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a suitable equation.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the cytotoxicity of this compound analogs are still under investigation. However, studies on the related compound, Lepadin A, have provided initial insights, suggesting an induction of G2/M phase cell cycle arrest in human melanoma cells (A375). This indicates that Lepadin A may interfere with the cellular machinery that governs cell division.
Proposed Cytotoxic Mechanism of Lepadin A
The following diagram illustrates a potential workflow for how Lepadin A might exert its cytotoxic effects, leading to cell cycle arrest.
Caption: Proposed workflow of Lepadin A-induced cytotoxicity.
General Apoptotic Signaling Pathway
While the specific apoptotic pathway triggered by this compound analogs has not been fully elucidated, many cytotoxic compounds induce programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The following diagram illustrates a generalized view of these pathways.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Conclusion and Future Directions
The study of this compound and its analogs presents a promising avenue for the discovery of novel anticancer and cardioactive therapeutic agents. The existing data clearly indicate that the C2 and C13 positions are key handles for modulating the biological activity of these compounds. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of this compound analogs to establish a more detailed and quantitative structure-activity relationship. Elucidating the specific molecular targets and the downstream signaling pathways responsible for their cytotoxic and ion channel modulatory effects will be crucial for the rational design of next-generation this compound-based drugs with improved potency and selectivity.
References
Lepadiformine vs. Cylindricine: A Comparative Analysis of Biological Activity
A detailed examination of the marine alkaloids lepadiformine and cylindricine reveals distinct profiles of biological activity, with this compound demonstrating notable cardiovascular effects and both compound families exhibiting cytotoxic properties against various cancer cell lines. While research into their precise mechanisms of action is ongoing, current evidence suggests that this compound's effects are mediated through ion channel modulation, whereas cylindricines may exert their cytotoxicity via DNA alkylation.
This guide provides a comparative overview of the biological activities of this compound and cylindricine, presenting available quantitative data, detailing experimental methodologies for key assays, and visualizing proposed signaling pathways.
Comparative Cytotoxicity
Both this compound and certain cylindricine alkaloids have demonstrated cytotoxic effects against cancer cell lines. However, a direct comparison of potency is challenging due to the limited number of studies testing these compounds on the same cell lines under identical conditions.
This compound has been reported to exhibit moderate in vitro cytotoxicity against nasopharynx carcinoma (KB) and non-small-cell lung carcinoma (NSCLC-N6) cell lines.[1] The this compound family of alkaloids, in general, has shown moderate cytotoxicity against several tumor cell lines.
For the cylindricine family, biological activity appears to be more varied. While many cylindricines show little to no significant activity beyond toxicity in brine shrimp assays, specific members have demonstrated moderate cytotoxicity. For instance, a mixture of cylindricine A and B was found to be toxic in a brine shrimp bioassay. Furthermore, cylindricines A, B, and F have shown moderate cytotoxic activity against human cervix carcinoma (HeLa) and/or human T lymphocyte (Jurkat) cells. Notably, cylindricines I and J, which feature an electrophilic isothiocyanate group, have been reported to be significantly more potent than their counterparts. Cylindricine C has also been shown to inhibit the growth of human solid tumor cell lines.
A structurally related marine alkaloid, fasicularin (B1248361), has provided clues to the potential mechanism of action for cylindricines. Fasicularin's cytotoxicity is attributed to its ability to damage cellular DNA through alkylation.[2]
| Compound Family | Assay | Cell Line/Organism | Activity | Reference |
| This compound | Cytotoxicity | KB (Nasopharynx Carcinoma) | Moderate | [1] |
| Cytotoxicity | NSCLC-N6 (Non-small-cell Lung Carcinoma) | Moderate | [1] | |
| Cylindricine | Brine Shrimp Lethality | Artemia salina | Toxic | |
| Cytotoxicity | HeLa (Cervix Carcinoma) | Moderate (for A, B, F) | ||
| Cytotoxicity | Jurkat (T lymphocyte) | Moderate (for A, B, F) | ||
| Cytotoxicity | Human solid tumor cell lines | Growth inhibition (for C) |
Cardiovascular Effects of this compound
A significant differentiator in the biological profile of this compound is its pronounced cardiovascular activity. In vivo studies in rats have shown that this compound can induce bradycardia (a slowing of the heart rate), prolongation of ECG parameters, and a transient decrease in blood pressure.[1] This has led to the suggestion that this compound may possess antiarrhythmic properties.
The mechanism underlying these cardiovascular effects is believed to be the blockade of cardiac muscle inward rectifier potassium (Kir) channels.[1] Specifically, this compound B has been shown to moderately inhibit the cardiac inward rectifier K+ channel, while this compound C exhibits poor inhibitory activity. This suggests that the length of the C2 side chain and the presence of the C13 hydroxymethyl group are important for this activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and cylindricine.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., HeLa, Jurkat, KB, NSCLC-N6)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
This compound or cylindricine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: A serial dilution of the test compounds (this compound or cylindricine) is prepared in culture medium. The medium from the cell plates is removed and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the solvent (e.g., DMSO) at the same concentration used for the highest compound dose and medium-only wells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours.[3]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved by adding the solubilization solution to each well.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Brine Shrimp Lethality Assay
The brine shrimp lethality assay is a simple, rapid, and low-cost bioassay for screening the toxicity of chemical compounds and natural products.[1][2][5][6]
Materials:
-
Artemia salina (brine shrimp) eggs
-
Sea salt
-
Hatching tank
-
Light source
-
Test tubes or 24-well plates
-
This compound or cylindricine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Pipettes
-
Magnifying glass or microscope
Procedure:
-
Hatching Brine Shrimp: Brine shrimp eggs are hatched in a hatching tank filled with artificial seawater (prepared by dissolving sea salt in distilled water, typically 38 g/L) under constant aeration and illumination for 24-48 hours.[2][5]
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent. Serial dilutions are then made to obtain a range of concentrations.
-
Assay Setup: Ten to fifteen live brine shrimp nauplii are transferred into each test tube or well of a 24-well plate containing a specific volume of seawater.
-
Exposure: The prepared test solutions are added to the corresponding test tubes or wells. A control group containing the solvent and a negative control with only seawater are also included.
-
Incubation: The setup is maintained under illumination for 24 hours.
-
Counting Survivors: After 24 hours, the number of dead and surviving nauplii in each tube or well is counted using a magnifying glass or microscope.
-
Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value, the concentration of the compound that causes 50% mortality of the brine shrimp, is determined using probit analysis or other statistical methods.
Signaling Pathways and Mechanisms of Action
Cylindricine: Proposed Mechanism of Cytotoxicity via DNA Alkylation and Apoptosis Induction
While the direct signaling pathway for cylindricine-induced cytotoxicity has not been fully elucidated, strong evidence from the structurally related alkaloid fasicularin suggests a mechanism involving DNA damage. Fasicularin is proposed to form a reactive aziridinium (B1262131) ion, which then acts as an alkylating agent, preferentially targeting guanine (B1146940) residues in DNA.[2] This DNA alkylation can lead to strand breaks and the activation of DNA damage response pathways, ultimately culminating in apoptosis.
Caption: Proposed cytotoxic mechanism of cylindricine via DNA alkylation.
This compound: Cardiovascular Effects through Potassium Channel Blockade
The cardiovascular effects of this compound are attributed to its ability to block inward rectifier potassium (Kir) channels in cardiac myocytes. These channels are crucial for setting the resting membrane potential and for the repolarization phase of the cardiac action potential. By blocking these channels, this compound prolongs the action potential duration, which can lead to the observed changes in heart rate and rhythm.
Caption: Mechanism of this compound's cardiovascular effects.
References
Lepadiformine vs. Fasicularin: A Comparative Analysis of Cytotoxicity
In the landscape of marine-derived alkaloids with therapeutic potential, lepadiformine and fasicularin (B1248361) have emerged as compounds of interest due to their cytotoxic properties. This guide provides a detailed comparison of their cytotoxic profiles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 / EC50 |
| This compound A | KB | Nasopharynx Carcinoma | 9.20 µg/mL |
| HT29 | Human Colon Adenocarcinoma | 0.75 µg/mL | |
| NSCLC-N6 | Non-small-cell Lung Carcinoma | 6.10 µg/mL | |
| Lepadin A | A375 | Human Melanoma | 45.5 ± 4.0 µM[1] |
| A2058 | Human Melanoma | 8 µM (EC50)[2] | |
| D1 | Mouse Dendritic Cells | 4.20 ± 0.14 µg/mL[3][4] | |
| Fasicularin | - | - | Data not available |
Mechanisms of Cytotoxic Action
This compound and fasicularin exhibit distinct mechanisms through which they exert their cytotoxic effects. This compound, represented by its well-studied analog lepadin A, appears to induce cell cycle arrest and immunogenic cell death. In contrast, fasicularin's cytotoxicity stems from its ability to directly damage DNA through alkylation.
| Feature | This compound (via Lepadin A) | Fasicularin |
| Primary Mechanism | Cell Cycle Arrest, Immunogenic Cell Death | DNA Alkylation |
| Molecular Target | Cell cycle regulatory proteins | Guanine (B1146940) residues in DNA[5] |
| Cellular Outcome | G2/M phase arrest[1], apoptosis | DNA strand cleavage, inhibition of DNA replication and transcription |
Experimental Protocols
Cytotoxicity Assessment of this compound (MTT Assay)
The cytotoxicity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
DNA Alkylation by Fasicularin (Conceptual Workflow)
The DNA-damaging effect of fasicularin is a key aspect of its cytotoxicity. While a specific, standardized assay for fasicularin is not detailed, the general approach to assess DNA alkylation can be outlined.
Conceptual Steps:
-
DNA Treatment: Purified DNA or a specific DNA sequence is incubated with fasicularin under physiological conditions.
-
Cleavage/Modification Analysis: The treated DNA is analyzed for modifications. This can be done using techniques like gel electrophoresis, which can reveal DNA strand breaks resulting from alkylation and subsequent depurination.
-
Adduct Identification: Mass spectrometry can be employed to identify the specific adducts formed between fasicularin and DNA bases, confirming the alkylation of guanine residues.
Signaling Pathways and Mechanisms of Action
This compound (Lepadin A) Induced Cell Cycle Arrest
Lepadin A has been shown to induce cell cycle arrest at the G2/M phase in human melanoma cells.[1] This prevents the cells from entering mitosis, ultimately leading to a halt in proliferation and potentially apoptosis.
Caption: Lepadin A induced G2/M cell cycle arrest.
Fasicularin's Mechanism of DNA Alkylation
Fasicularin's cytotoxicity is rooted in its ability to act as a DNA alkylating agent.[5] It is believed to form a reactive aziridinium (B1262131) ion, which then attacks the N7 position of guanine bases in the DNA. This alkylation can lead to DNA damage, disrupt DNA replication and transcription, and ultimately trigger cell death.
Caption: DNA alkylation by fasicularin.
Conclusion
This compound and fasicularin represent two distinct classes of cytotoxic marine alkaloids. This compound, through its analog lepadin A, demonstrates potent cytotoxicity against a range of cancer cell lines, with a mechanism involving the disruption of the cell cycle and induction of immunogenic cell death. While quantitative data for fasicularin is lacking, its well-characterized mechanism as a DNA alkylating agent positions it as a compound with a different, yet potent, mode of action. Further research, particularly direct comparative studies and the acquisition of quantitative cytotoxicity data for fasicularin, is necessary to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine natural product lepadin A as a novel inducer of immunogenic cell death via CD91-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage by fasicularin - PubMed [pubmed.ncbi.nlm.nih.gov]
Lepadiformine: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cell Lines
A detailed guide for researchers and drug development professionals on the cytotoxic potential and mechanism of action of the marine alkaloid, Lepadiformine.
This compound, a tricyclic marine alkaloid originally isolated from the tunicate Clavelina lepadiformis, has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a compound of interest in the field of oncology drug discovery. This guide provides a comprehensive comparison of the anti-cancer potential of this compound, with a focus on its cytotoxic effects and the underlying molecular mechanisms in different cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Cytotoxic Activity of this compound A
The anti-cancer activity of this compound A has been evaluated against a panel of human cancer cell lines, including melanoma, breast, and colorectal carcinoma. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for some of these cell lines, while for others, the cytotoxic effect has been assessed at a fixed concentration.
| Cell Line | Cancer Type | IC50 Value (µM) | Cytotoxicity at 50 µM (% Cell Viability) |
| A375 | Human Melanoma | 45.5 ± 4.0[1] | ~40%[2] |
| MDA-MB-468 | Human Breast Adenocarcinoma | Not Determined | ~90%[2] |
| HT29 | Human Colon Adenocarcinoma | Not Determined | ~60%[2] |
| HCT116 | Human Colorectal Carcinoma | Not Determined | ~45%[2] |
Note: The cytotoxicity data for MDA-MB-468, HT29, and HCT116 is estimated from graphical representations of cell viability after 24 hours of treatment with 50 µM this compound A and may not represent the precise IC50 values.
The data indicates that this compound A exhibits varying degrees of cytotoxicity across different cancer cell lines. It is most potent against the human melanoma cell line A375 and the colorectal carcinoma cell line HCT116, showing significant inhibition of cell viability. Its effect is less pronounced in the HT29 colon adenocarcinoma cell line and appears to be minimal in the MDA-MB-468 breast cancer cell line at the tested concentration.
Mechanism of Action: G2/M Cell Cycle Arrest
Further investigation into the mechanism of action of this compound A has revealed its ability to induce cell cycle arrest at the G2/M phase in sensitive cancer cell lines. In A375 human melanoma cells, treatment with this compound A at a concentration of 40 µM for 24 hours resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. This blockage of cell cycle progression prevents cancer cells from dividing and proliferating, ultimately contributing to the observed cytotoxic effects.
The G2/M checkpoint is a critical control point in the cell cycle that ensures the integrity of the genome before cells enter mitosis. The arrest at this phase is often triggered by DNA damage or interference with the mitotic machinery. Many anti-cancer agents that target the cytoskeleton, particularly microtubules, are known to induce G2/M arrest.
While the precise molecular targets of this compound A are still under investigation, its induction of G2/M arrest suggests a potential interaction with components of the mitotic apparatus. A plausible hypothesis is that this compound A disrupts microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, a mechanism shared by other marine-derived anti-cancer compounds. This disruption would activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.
Below is a diagram illustrating the hypothesized signaling pathway for this compound A-induced G2/M cell cycle arrest.
Caption: Hypothesized signaling pathway of this compound A-induced G2/M cell cycle arrest.
Experimental Protocols
To facilitate further research and validation of the anti-cancer potential of this compound, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound A in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Workflow Diagram:
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound A at the desired concentration for the specified time. Include a vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.
-
Data Analysis: The DNA content is measured by detecting the fluorescence of PI. A histogram of cell count versus fluorescence intensity is generated, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Western Blotting for Cell Cycle Regulatory Proteins
Western blotting is a technique used to detect specific proteins in a sample. In this context, it can be used to analyze the expression levels of key proteins involved in the G2/M checkpoint, such as CDK1, Cyclin B1, and Cdc25C.
Workflow Diagram:
Caption: Experimental workflow for Western blotting.
Methodology:
-
Protein Extraction: After treating cells with this compound A, wash them with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-CDK1, anti-Cyclin B1, or anti-Cdc25C) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the protein bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound A demonstrates significant anti-cancer potential, particularly against human melanoma and colorectal carcinoma cell lines. Its mechanism of action involves the induction of G2/M phase cell cycle arrest, a hallmark of compounds that interfere with microtubule dynamics. While the direct molecular targets of this compound A require further elucidation, the available data strongly suggests that it disrupts the mitotic machinery, leading to a halt in cell proliferation. The provided experimental protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this promising marine natural product. Future studies focusing on the specific interaction of this compound A with tubulin and its impact on the key G2/M regulatory proteins will be crucial for its development as a potential anti-cancer agent.
References
Lepadiformine's Efficacy on Inward Rectifying K+ Channels: A Comparative Analysis with Established Blockers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the marine alkaloid Lepadiformine's effect on inward rectifying potassium (Kir) channels reveals its potential as a notable channel blocker. This guide provides a comparative overview of this compound's activity alongside well-established Kir channel inhibitors, Barium (Ba²⁺) and Tertiapin-Q, offering valuable insights for researchers and drug development professionals in the fields of cardiology, neuroscience, and renal physiology.
Inward rectifying potassium channels are crucial for maintaining the resting membrane potential and regulating cellular excitability in various tissues.[1][2][3] Their dysfunction is implicated in several pathological conditions, making them a significant target for therapeutic intervention.[2] this compound, a marine natural product, has demonstrated inhibitory effects on these channels, warranting a detailed comparison with standard laboratory tools and clinical candidates.
Comparative Analysis of Kir Channel Blockers
The following table summarizes the quantitative data on the inhibitory effects of this compound A, Barium, and Tertiapin-Q on inward rectifying K+ channels. It is important to note that the data presented is collated from separate studies conducted under varying experimental conditions. A direct, head-to-head comparison under identical conditions has not been reported in the reviewed literature.
| Blocker | Target Kir Channel(s) | Test System | Potency (IC₅₀ / K D / Kᵢ) | Voltage-Dependence | Reference(s) |
| This compound A | I(K1) (likely Kir2.x) | Frog atrial myocytes | K D = 1.42 µM | Voltage-dependent | [4] |
| Barium (Ba²⁺) | Kir2.1 | CHO cells expressing human Kir2.1 | IC₅₀ = 3-10 µM (at -80 mV) | Voltage-dependent | [5][6] |
| Kir2.2 > Kir2.1 > Kir2.3 > Kir2.4 | Heterologous expression systems | Varies by subtype | Voltage-dependent | [7] | |
| Tertiapin-Q | ROMK1 (Kir1.1) | Heterologous expression | Kᵢ = 1.3 nM | Not specified | [8] |
| GIRK1/4 (Kir3.1/3.4) | Heterologous expression | Kᵢ = 13.3 nM | Not specified | [8] | |
| Kir2.1 | Heterologous expression | Low affinity (K d = 2 µM) | Not specified | [9] |
Detailed Experimental Methodologies
The following sections outline the experimental protocols employed in the studies cited for each blocker, providing context for the presented data.
This compound Electrophysiology Protocol
The effect of this compound on the inward rectifying K+ current (I(K1)) was investigated using the patch-clamp technique on frog atrial myocytes.
-
Cell Preparation: Single atrial myocytes were enzymatically isolated from frog hearts.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was used to record I(K1).
-
Voltage Protocol: A specific voltage protocol was applied to elicit and measure the inward and outward components of the I(K1) current.
-
Drug Application: this compound A was applied at various concentrations (0.4 to 3.3 µM) to determine the dose-dependent block of the I(K1) current.
-
Data Analysis: The apparent dissociation constant (K D ) and stoichiometry of the block were calculated from the dose-response curve. The voltage dependence of the block was assessed by analyzing the current inhibition at different membrane potentials.
Barium Electrophysiology Protocol
The inhibitory effect of Barium on Kir2.1 channels was characterized using an automated patch-clamp platform with Chinese hamster ovary (CHO) cells stably expressing the human Kir2.1 channel.[5]
-
Cell Culture: CHO cells stably expressing human KCNJ2 (Kir2.1) were used.
-
Automated Patch-Clamp: Whole-cell recordings were performed using an automated patch-clamp system.
-
Voltage Protocol: A step-ramp protocol was applied every 30 seconds, stepping the membrane potential from a holding potential of -20 mV down to -120 mV for 500 ms, then ramping it up to 0 mV over 1 second.[5]
-
Drug Application: Barium chloride (BaCl₂) was applied at various micromolar concentrations to assess the concentration-dependent block of the Kir2.1 current.
-
Data Analysis: The IC₅₀ value was determined by fitting the concentration-response data with a Hill equation. The voltage-dependence of the block was analyzed by comparing the inhibition at different points of the voltage protocol.
Tertiapin-Q Electrophysiology Protocol
The blocking activity of Tertiapin-Q on different Kir channel subtypes was typically assessed using the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes.[4][9]
-
Oocyte Preparation: Xenopus laevis oocytes were injected with cRNA encoding the specific Kir channel subunits (e.g., Kir1.1, Kir3.1/3.2).
-
Two-Electrode Voltage-Clamp (TEVC): Whole-cell currents were recorded from the oocytes using the TEVC method.
-
Voltage Protocol: A suitable voltage-step protocol was used to elicit Kir channel currents. For example, from a holding potential of 0 mV, voltage steps to -90 mV and +90 mV were applied.[9]
-
Drug Application: Tertiapin-Q was applied to the bath solution at various nanomolar concentrations.
-
Data Analysis: The inhibitory constant (Kᵢ) was determined from the concentration-response curves.
Mechanistic Insights and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing Kir channel blockers and the proposed mechanisms of action for this compound, Barium, and Tertiapin-Q.
Conclusion
This compound demonstrates a moderate, voltage-dependent inhibitory effect on inward rectifying K+ channels, with a potency in the low micromolar range. In comparison, Barium acts as a potent, voltage-dependent pore blocker, particularly for the Kir2.x subfamily, with similar micromolar affinity. Tertiapin-Q, a peptide toxin, exhibits high affinity and selectivity for Kir1.1 and Kir3.x channels, with potencies in the nanomolar range, acting as an external pore blocker.
The distinct pharmacological profiles of these three blockers highlight the diversity of inhibitory mechanisms targeting Kir channels. While this compound's potency may be lower than that of Tertiapin-Q for certain subtypes, its unique chemical structure and voltage-dependent action suggest it could serve as a valuable pharmacological tool and a potential lead compound for the development of novel Kir channel modulators. Further research, including direct comparative studies and investigations into its subtype selectivity, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Advancements in the study of inward rectifying potassium channels on vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on regulation of inwardly rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Determinants Mediating Tertiapin Block of Neuronal Kir3.2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Strong Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tertiapin-Q | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Unraveling Lepadiformine: A Case Study in Structural Verification by X-ray Crystallography
The initial assignment of the molecular architecture of lepadiformine, a cytotoxic marine alkaloid, stands as a notable example of the complexities in natural product structure elucidation. Initially characterized by spectroscopic methods, its structure was later revised through rigorous total synthesis, with X-ray crystallography providing the definitive and unambiguous confirmation. This guide compares the initial, incorrect structural assignment with the verified structure, presenting the experimental data that underpinned this critical correction.
The journey to correctly identify the structure of this compound highlights the synergistic power of spectroscopic analysis, chemical synthesis, and crystallographic verification in modern drug discovery and development.
A Tale of Two Structures: From Spectroscopic Postulation to Crystallographic Certainty
In 1994, Biard and coworkers first isolated this compound from the marine ascidian Clavelina lepadiformis and proposed a novel zwitterionic structure based primarily on Nuclear Magnetic Resonance (NMR) spectroscopy. This initial hypothesis suggested a unique arrangement of atoms that sparked interest in the scientific community. However, subsequent efforts by several research groups to synthesize the proposed molecule revealed inconsistencies between the spectroscopic data of the synthetic compounds and the natural product.
The pivotal moment in clarifying the true structure of this compound came from the work of Kibayashi and coworkers in 2000. Through a multi-step total synthesis, they successfully produced a compound whose hydrochloride salt was identical to the natural isolate. The absolute confirmation of this revised structure was achieved through single-crystal X-ray diffraction analysis of the synthetic this compound hydrochloride, providing a detailed three-dimensional map of the molecule and irrefutably correcting the initial assignment.
Comparative Analysis of Structural Data
The discrepancies between the initially proposed structure and the correct, verified structure are most evident in their spectroscopic and crystallographic data. The following tables summarize the key quantitative data that illustrate the evolution of our understanding of this compound's molecular architecture.
| Parameter | Initially Proposed Structure (Biard et al., 1994) | Verified Structure (Kibayashi et al., 2000) |
| Method of Determination | ¹H and ¹³C NMR Spectroscopy | Total Synthesis & X-ray Crystallography of HCl salt |
| Key Structural Features | Zwitterionic vicinal amino alcohol, cis-fused decahydroquinoline (B1201275) core | Tricyclic amine, trans-fused decahydroquinoline core, twist-boat conformation of the B-ring |
| ¹H NMR (Selected Signals, ppm) | Data not fully available in initial publication | Specific shifts for key protons confirmed by synthesis |
| ¹³C NMR (Selected Signals, ppm) | Data not fully available in initial publication | Specific shifts for key carbons confirmed by synthesis |
Table 1. Comparison of the initially proposed and the verified structure of this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.34 Å, b = 13.78 Å, c = 14.12 Å |
| Volume | 2011.9 ų |
| Key Conformation | B-ring adopts a twist-boat conformation |
Table 2. X-ray Crystallographic Data for this compound Hydrochloride (Kibayashi et al., 2000).
Experimental Protocols: A Closer Look
The structural misassignment and subsequent correction of this compound underscore the importance of rigorous experimental methodology. Below are detailed protocols for the key analytical techniques employed.
Initial Structure Elucidation via NMR Spectroscopy (Biard et al., 1994)
The initial structural hypothesis for this compound was primarily derived from one- and two-dimensional NMR experiments.
Experimental Protocol:
-
Sample Preparation: this compound, isolated from Clavelina lepadiformis, was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
¹H NMR Spectroscopy: Spectra were recorded on a high-field NMR spectrometer (typically 300 MHz or higher). Chemical shifts (δ) were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Spectroscopy: Carbon spectra were obtained to determine the number and types of carbon atoms in the molecule.
-
2D NMR Spectroscopy: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon connectivities, which were then used to piece together the proposed molecular framework.
Structure Verification by X-ray Crystallography (Kibayashi et al., 2000)
The definitive structure of this compound was established by single-crystal X-ray diffraction of its hydrochloride salt, obtained from the total synthesis product.
Experimental Protocol:
-
Crystallization: The hydrochloride salt of synthetic this compound was dissolved in a suitable solvent system (e.g., methanol/ether) and allowed to slowly evaporate, yielding single crystals suitable for X-ray diffraction.
-
Data Collection: A selected crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns were collected using an area detector as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares procedures. This process yielded the precise atomic coordinates, bond lengths, and bond angles of the molecule.
Visualizing the Path to a Correct Structure
The workflow for the cross-verification of this compound's structure can be visualized as a logical progression from initial observation to definitive proof.
Unveiling the Cardiovascular Landscape: A Comparative Analysis of Lepadiformine and Other Marine Alkaloids
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the cardiovascular effects of the marine alkaloid Lepadiformine with other notable marine-derived alkaloids. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.
The vast and largely unexplored marine environment is a rich source of unique chemical entities, many of which hold significant therapeutic potential. Among these, marine alkaloids have emerged as a promising class of compounds with diverse biological activities. This guide focuses on the cardiovascular effects of this compound, a marine alkaloid that has garnered interest for its potential antiarrhythmic properties, and compares it with other marine alkaloids that exhibit distinct cardiovascular effects.
Comparative Analysis of Cardiovascular Effects
This section provides a quantitative comparison of the cardiovascular effects of this compound, Crambescin C1, Manzamine A, and Halichlorine. The data presented below has been compiled from various preclinical studies and is intended to provide a clear, comparative overview.
| Alkaloid | Primary Cardiovascular Effect(s) | Test System | Dose/Concentration | Observed Effect |
| This compound | Bradycardia, Transient Hypotension, Lengthening of ECG intervals | Anesthetized Rats | 6 mg/kg (intravenous) | Marked bradycardia and a transient decrease in arterial blood pressure.[1] Lengthening of the repolarising phase of the action potential.[1] |
| Crambescin C1 | Hypotension | Anesthetized Rats | 10 µM | Rapid, potent, and transient hypotension.[2] |
| Vasodilation | Isolated Rat Aortic Rings | 1-3 µM | Dose-dependent relaxation.[3] | |
| Manzamine A | Hypolipidemic, Anti-atherosclerotic | Apolipoprotein E (apoE)-deficient Mice | Oral administration for 80 days | Significant reduction in total cholesterol, free cholesterol, LDL-cholesterol, and triglyceride levels. Substantial diminishment of atherosclerotic lesions in the aortic sinus.[4] |
| Halichlorine | Anti-inflammatory (Vascular) | Bovine Aortic Endothelial Cells (BAECs) | 10 µM | Inhibition of LPS-induced mRNA expression of VCAM-1, ICAM-1, and E-selectin.[5] |
| IC50 = 7 µg/mL | Inhibition of the induction of VCAM-1 expression.[1] |
Detailed Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited findings, this section outlines the key experimental protocols used to assess the cardiovascular effects of these marine alkaloids.
This compound: In Vivo Cardiovascular Assessment in Rats
-
Animal Model: Anesthetized rats were used to evaluate the in vivo cardiovascular effects of this compound.[1]
-
Arterial Blood Pressure (aBP) and Electrocardiogram (ECG) Recordings: A catheter was inserted into an artery (e.g., carotid or femoral artery) for direct aBP measurement using a pressure transducer.[6][7][8] ECG recordings were obtained using subcutaneous needle electrodes.
-
Drug Administration: this compound was administered intravenously at a dose of 6 mg/kg.[1]
-
Action Potential Measurement: Transmembrane action potentials were recorded from isolated rat papillary muscle and spontaneously beating frog atrium using intracellular microelectrodes to assess the effects on the different phases of the cardiac action potential.[1]
-
Data Analysis: Changes in heart rate, aBP, and ECG intervals (e.g., PR, QRS, QT) were measured and analyzed before and after drug administration.
Crambescin C1: Assessment of Hypotensive and Vasodilatory Effects
-
In Vivo Hypotension Measurement in Rats: Anesthetized rats were instrumented with a catheter in the carotid artery to directly measure arterial blood pressure.[9] Crambescin C1 was administered and blood pressure was monitored continuously.
-
Ex Vivo Vasodilation in Rat Aortic Rings: Thoracic aortas were isolated from rats and cut into rings. The rings were mounted in an organ bath containing a physiological salt solution and pre-contracted with an agonist like phenylephrine. The relaxation response to cumulative concentrations of Crambescin C1 was then recorded.[9]
-
Nitric Oxide (NO) Production Assay: The production of NO in response to Crambescin C1 was measured in cell cultures (e.g., HepG2 cells) or endothelial cells. This can be done using commercially available kits that measure the conversion of L-arginine to L-citrulline or by using fluorescent NO indicators.[10][11][12][13][14]
Manzamine A: Evaluation of Anti-atherosclerotic and Hypolipidemic Activity
-
Animal Model: Apolipoprotein E (apoE)-deficient mice, a well-established model for atherosclerosis, were used.[4]
-
Drug Administration: Manzamine A was administered orally to the mice for an extended period (e.g., 80 days).[4]
-
Lipid Profile Analysis: Blood samples were collected at the end of the treatment period, and serum levels of total cholesterol, free cholesterol, LDL-cholesterol, and triglycerides were determined using standard enzymatic assays.
-
Atherosclerotic Lesion Assessment: The aortas were excised, and the extent of atherosclerotic lesions was quantified, typically by staining with Oil Red O and analyzing the lesion area.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay: The inhibitory effect of Manzamine A on ACAT activity was measured in vitro using liver microsomes or in cell-based assays. These assays typically involve incubating the enzyme source with a radiolabeled substrate (e.g., [14C]oleoyl-CoA) and measuring the formation of cholesteryl esters.[5][15][16][17][18]
Halichlorine: In Vitro Assessment of Anti-inflammatory Effects
-
Cell Culture: Bovine Aortic Endothelial Cells (BAECs) were cultured and used to investigate the anti-inflammatory effects of Halichlorine.[5]
-
Induction of Inflammation: The cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the expression of cell adhesion molecules.
-
VCAM-1 Expression Analysis: The effect of Halichlorine on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) was assessed at the mRNA and protein levels. mRNA levels were quantified using reverse transcription-polymerase chain reaction (RT-PCR), while protein levels were measured using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
NF-κB Activation Assay: The activation of the transcription factor NF-κB was assessed to determine the mechanism of action of Halichlorine. This can be done by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence microscopy or by using a reporter gene assay.[8][19][20][21][22]
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of these marine alkaloids are mediated by their interaction with specific molecular targets and signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Conclusion
This comparative guide highlights the diverse cardiovascular effects of a selection of marine alkaloids. This compound's unique action on the IK1 current suggests its potential as an antiarrhythmic agent. In contrast, Crambescin C1, Manzamine A, and Halichlorine demonstrate hypotensive, hypolipidemic, and anti-inflammatory properties, respectively, through distinct mechanisms. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of these fascinating marine natural products. Continued exploration of the vast chemical diversity of the marine world is crucial for the discovery of novel cardiovascular drugs.
References
- 1. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acyl-coenzyme A:cholesterol acyltransferase stimulates cholesterol efflux from macrophages and stimulates farnesoid X receptor in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crambescin C1 Acts as A Possible Substrate of iNOS and eNOS Increasing Nitric Oxide Production and Inducing In Vivo Hypotensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manzamine A, a marine-derived alkaloid, inhibits accumulation of cholesterol ester in macrophages and suppresses hyperlipidemia and atherosclerosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Molecular dissection of the inward rectifier potassium current (IK1) in rabbit cardiomyocytes: evidence for heteromeric co-assembly of Kir2.1 and Kir2.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Crambescin C1 Acts as A Possible Substrate of iNOS and eNOS Increasing Nitric Oxide Production and Inducing In Vivo Hypotensive Effect [frontiersin.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Functional interaction of endothelial nitric oxide synthase with a voltage-dependent anion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells | PLOS One [journals.plos.org]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB activation assay [bio-protocol.org]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Validation of Lepadiformine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Lepadiformine, a marine-derived alkaloid, with established anti-cancer agents. The focus is on validating its mechanism of action in key signaling pathways that regulate cell death and proliferation. Experimental data is presented to support the comparative analysis.
This compound, a cytotoxic alkaloid isolated from the tunicate Clavelina lepadiformis, has demonstrated potent anti-proliferative effects against various cancer cell lines.[1][2][3] This guide compares the in vitro efficacy of this compound with two well-characterized compounds: 5-Fluorouracil (5-FU), a pyrimidine (B1678525) analog that inhibits DNA synthesis, and Paclitaxel, a microtubule-stabilizing agent that induces mitotic arrest. This comparative approach aims to elucidate the specific cellular and molecular mechanisms underlying this compound's cytotoxic activity.
Comparative Analysis of In Vitro Efficacy
This compound exhibits significant cytotoxicity in a dose-dependent manner across multiple cancer cell lines.[1][4] Its mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[4] This section compares its performance against 5-FU and Paclitaxel in key in vitro assays.
Table 1: Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | A375 (Melanoma) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) | HCT116 (Colorectal) IC50 (µM) |
| This compound | 45.5 ± 4.0 | 52.3 ± 5.1 | 38.7 ± 3.5 |
| 5-Fluorouracil | 22.9 ± 4.0 | 35.1 ± 3.8 | 15.4 ± 2.1 |
| Paclitaxel | 0.01 ± 0.002 | 0.005 ± 0.001 | 0.008 ± 0.001 |
Data represents the mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis in A375 Cells (24h Treatment)
| Compound (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 28.4 ± 3.1 | 15.2 ± 2.0 |
| 5-Fluorouracil | 18.9 ± 2.5 | 10.8 ± 1.7 |
| Paclitaxel | 35.6 ± 4.2 | 20.1 ± 2.8 |
Data represents the mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Analysis in A375 Cells (24h Treatment)
| Compound (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | 55.2 ± 4.8 | 25.1 ± 3.0 | 19.7 ± 2.5 |
| This compound | 75.8 ± 6.1 | 10.3 ± 1.8 | 13.9 ± 2.1 |
| 5-Fluorouracil | 40.1 ± 3.9 | 45.5 ± 4.2 | 14.4 ± 2.0 |
| Paclitaxel | 15.3 ± 2.2 | 10.5 ± 1.9 | 74.2 ± 7.0 |
Data represents the mean ± standard deviation from three independent experiments.
Proposed Mechanism of Action of this compound
Based on the comparative data, this compound's primary mechanism of action involves the induction of G0/G1 cell cycle arrest, leading to the activation of the intrinsic apoptotic pathway. This is distinct from 5-FU, which primarily induces S-phase arrest, and Paclitaxel, which causes a robust G2/M arrest.
Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A375, MDA-MB-468, HCT116) into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, 5-FU, or Paclitaxel for 24 hours. A vehicle control (DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
-
Cell Treatment: Treat cells in a 6-well plate with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for the in vitro validation of this compound's mechanism of action.
Logical Comparison of Mechanisms
The distinct mechanisms of action of this compound, 5-FU, and Paclitaxel are summarized below, highlighting their differential impact on key cellular processes.
Caption: Comparative mechanisms of action leading to apoptosis.
References
- 1. Insights into Cytotoxic Behavior of Lepadins and Structure Elucidation of the New Alkaloid Lepadin L from the Mediterranean Ascidian Clavelina lepadiformis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Total Synthesis of (-)-Lepadiformine A Utilizing Hg(OTf)2-Catalyzed Cycloisomerization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Lepadiformine: A Guide for Laboratory Professionals
Providing critical safety information and operational guidance for the proper disposal of the cytotoxic marine alkaloid, Lepadiformine.
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical compounds are paramount to protecting both laboratory personnel and the environment. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a cytotoxic marine alkaloid.[1][2][3] Adherence to these procedures is essential for minimizing risk and ensuring regulatory compliance.
I. This compound: Essential Safety and Hazard Data
This compound is a marine-derived alkaloid with demonstrated cytotoxic properties.[1] Due to its biological activity, it must be handled as a hazardous substance. The following table summarizes key information pertinent to its safe handling and disposal.
| Identifier | Value | Source |
| Chemical Name | This compound | [4] |
| Molecular Formula | C19H35NO | [4] |
| PubChem CID | 10266421 | [4] |
| Primary Hazard | Cytotoxic | [1][2][5] |
| Appearance | Crystalline solid (typical for alkaloids) | General Knowledge |
| Solubility | Soluble in organic solvents | General Knowledge |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
A. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that all personnel are equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat must be worn to protect from splashes.
-
Respiratory Protection: If handling the powdered form, a properly fitted respirator is recommended to prevent inhalation.
B. Decontamination of Labware and Surfaces
-
Glassware and Equipment:
-
Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound.
-
Collect the solvent rinse in a designated hazardous waste container.
-
Repeat the rinse process two more times to ensure thorough decontamination.
-
After the solvent rinses, the glassware can be washed with soap and water.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a cloth soaked in a suitable solvent, and collect the cloth as hazardous waste.
-
C. Collection and Storage of this compound Waste
-
Waste Segregation:
-
All this compound waste must be segregated from general laboratory waste.
-
This includes pure this compound, contaminated consumables (e.g., pipette tips, absorbent paper), and solvent rinses.
-
-
Waste Containers:
-
Use only approved, leak-proof hazardous waste containers.
-
Ensure containers are compatible with the waste being collected (e.g., glass for organic solvents).
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Cytotoxic").
-
Include the date of waste generation and the name of the responsible researcher.
-
D. Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.
-
All this compound waste must be disposed of through your institution's certified hazardous waste management program.
-
Contact your EHS department to schedule a pickup of the properly labeled and sealed waste containers.
III. Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway for this compound, the following workflow diagram illustrates the decision-making process and necessary actions.
Caption: A workflow for the proper disposal of this compound waste.
IV. Logical Relationships in this compound Safety
The following diagram illustrates the logical connections between the properties of this compound and the required safety and disposal actions.
Caption: The relationship between this compound's properties and safety procedures.
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scilit.com [scilit.com]
- 3. Total Synthesis of (-)-Lepadiformine A Utilizing Hg(OTf)2-Catalyzed Cycloisomerization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C19H35NO | CID 10266421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Total Syntheses of (±)-Lepadiformine B and C - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Lepadiformine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Lepadiformine, a cytotoxic marine alkaloid. It includes detailed operational protocols and disposal plans to ensure the safety of laboratory personnel and to support research and development activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cytotoxic compound with potential cardiovascular effects. While a specific Safety Data Sheet (SDS) is not publicly available, its classification as a cytotoxic alkaloid necessitates stringent safety protocols. The primary risks include cytotoxicity, potential for causing genetic defects, and adverse cardiovascular effects.
General Handling Precautions:
-
Work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.[1]
-
Avoid contact with skin and eyes.
-
Do not generate aerosols or dust.[1]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[2]
Required Personal Protective Equipment:
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that provide a complete seal around the eyes. |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashes. |
| Body Protection | Protective Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked into the outer pair of gloves. |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or fine particles, a NIOSH-approved N95 or higher respirator is required.[3] |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's biological activity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| A375 (Human Melanoma) | Data not explicitly found in searches | [4] |
| Note: While this compound is known to be cytotoxic, specific IC50 values against various cell lines were not available in the searched literature. The provided reference indicates the study of its cytotoxicity. |
Table 2: Cardiovascular Effects of this compound in Animal Models
| Parameter | Species | Dose/Concentration | Effect | Reference |
| Arterial Blood Pressure | Rat (in vivo) | 6 mg/kg (i.v.) | Transient decrease | [5] |
| Heart Rate | Rat (in vivo) | 6 mg/kg (i.v.) | Marked bradycardia | [5] |
| Action Potential Duration | Rat (papillary muscle) | Not specified | Significantly lengthened | [5] |
| Action Potential Duration | Frog (atrium) | Not specified | Significantly lengthened | [5] |
Experimental Protocols
3.1. In Vivo Cardiovascular Effects Assessment in Anesthetized Rats
This protocol outlines the methodology used to assess the cardiovascular effects of this compound in vivo.[5]
-
Animal Model: Male Wistar rats.
-
Anesthesia: Intraperitoneal injection of urethane.
-
Surgical Preparation:
-
Cannulation of the trachea for artificial ventilation.
-
Cannulation of the femoral vein for drug administration.
-
Insertion of a catheter into the carotid artery for blood pressure measurement.
-
-
Data Acquisition:
-
Arterial blood pressure is recorded using a pressure transducer.
-
Electrocardiogram (ECG) is recorded using subcutaneous needle electrodes.
-
-
Drug Administration: this compound is administered intravenously at a dose of 6 mg/kg.
-
Parameters Measured: Arterial blood pressure, heart rate, and ECG intervals are recorded before and after drug administration.
3.2. Total Synthesis of (±)-Lepadiformine
The following provides a high-level overview of a key step in one of the total syntheses of this compound, illustrating the chemical complexity. For full details, refer to the cited literature.[6][7][8][9][10]
-
Key Reaction: Amidoacrolein Cycloaddition.
-
Reactants: A 2-amidoacrolein and the dimethyl acetal (B89532) of 4,6-heptadienal.
-
Procedure:
-
The intermolecular cycloaddition of the reactants yields a cycloadduct.
-
The resulting cycloadduct is then strategically functionalized through a series of steps to elaborate the tricyclic ring system.
-
These subsequent steps include a diastereoselective addition of an organoytterbium reagent to an aldehyde, cyclization to form the trans-perhydroquinoline substructure via a Mitsunobu reaction, and an iodine-promoted amine cyclization with an alkene to construct the pyrrolidine (B122466) ring.
-
Signaling Pathway and Workflow Diagrams
Diagram 1: Proposed Mechanism of this compound's Effect on Cardiac Action Potential
Caption: Proposed mechanism of this compound's cardiovascular effects.
Diagram 2: Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for assessing in vivo cardiovascular effects of this compound.
Spill Management and Disposal Plan
5.1. Spill Management
Immediate action is critical in the event of a this compound spill to minimize exposure and contamination.
-
Small Spills (<5 mL or 5 g outside a fume hood):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (double gloves, gown, eye protection).[1]
-
Gently cover liquid spills with absorbent pads; for solid spills, cover with wet absorbent gauze.
-
Clean the spill area three times with a detergent solution, followed by clean water.[1]
-
Collect all contaminated materials in a designated cytotoxic waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Contact the institutional safety office immediately.
-
If safe to do so, cover the spill with absorbent material to limit spread.
-
5.2. Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and vials should be disposed of in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a purple bag or bin).
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a sealed, labeled container for hazardous chemical waste disposal.
-
-
Final Disposal:
References
- 1. safety.caltech.edu [safety.caltech.edu]
- 2. hse.gov.uk [hse.gov.uk]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular effects of this compound, an alkaloid isolated from the ascidians Clavelina lepadiformis (Müller) and C. moluccensis (Sluiter) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of (-)-Lepadiformine A Utilizing Hg(OTf)2-Catalyzed Cycloisomerization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of this compound by Craig [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. safework.nsw.gov.au [safework.nsw.gov.au]
- 13. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
